Leustroducsin B
Description
Structure
2D Structure
Properties
CAS No. |
145142-82-1 |
|---|---|
Molecular Formula |
C34H56NO10P |
Molecular Weight |
669.8 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate |
InChI |
InChI=1S/C34H56NO10P/c1-4-25(3)11-6-9-16-32(37)43-29-15-10-13-26(23-29)12-7-8-14-28(36)24-31(45-46(40,41)42)34(39,21-22-35)20-19-30-27(5-2)17-18-33(38)44-30/h7-8,12,14,17-20,25-31,36,39H,4-6,9-11,13,15-16,21-24,35H2,1-3H3,(H2,40,41,42)/b12-7+,14-8+,20-19+ |
InChI Key |
ZYSAHMPRXHPPAK-JKWCDDFISA-N |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leustroducsin B; LSN B; |
Origin of Product |
United States |
Foundational & Exploratory
Leustroducsin B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leustroducsin B, a potent inducer of colony-stimulating factors (CSFs), was first discovered and isolated from the culture broth of Streptomyces platensis SANK 60191. This guide provides a comprehensive overview of the pioneering work on this compound, detailing the fermentation process of the producing microorganism, the multi-step protocol for its isolation and purification, and its biological activities. A key focus is the elucidation of its mechanism of action, specifically its ability to induce cytokine production in bone marrow stromal cells through the activation of the nuclear factor-κB (NF-κB) signaling pathway via the acidic sphingomyelinase (A-SMase) pathway. This document synthesizes the available data, presenting it in a structured format with detailed experimental protocols and visual diagrams to facilitate understanding and further research in the field of drug discovery and development.
Discovery and Producing Organism
This compound was first identified as part of a screening program for novel microbial metabolites capable of inducing the production of colony-stimulating factors. The producing organism was identified as Streptomyces platensis strain SANK 60191.[1]
Fermentation of Streptomyces platensis SANK 60191
The production of this compound is achieved through submerged fermentation of Streptomyces platensis SANK 60191. The following section details the experimental protocol for the fermentation process.
Experimental Protocol: Fermentation
2.1.1. Seed Culture: A loopful of spores of S. platensis SANK 60191 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The composition of the seed medium is provided in Table 1. The seed culture is incubated at 28°C for 48 hours on a rotary shaker.
2.1.2. Production Culture: The seed culture is then transferred into a 30-liter jar fermentor containing 20 liters of production medium (see Table 1 for composition). The fermentation is carried out at 28°C with aeration and agitation for a specified period, during which the production of this compound is monitored.
Isolation and Purification of this compound
This compound is isolated from the culture broth of S. platensis SANK 60191 through a series of extraction and chromatographic steps.
Experimental Protocol: Isolation and Purification
3.1.1. Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate.
3.1.2. Initial Purification: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract. This crude material is then subjected to further purification.
3.1.3. Chromatographic Purification: The crude extract is purified using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).[1] This step is crucial for separating this compound from other related compounds and impurities.
Quantitative Data
The following table summarizes the key quantitative data related to the physico-chemical properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C34H56NO10P | [1] |
| Molecular Weight | 669 | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent biological activity as an inducer of various cytokines, including Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), in bone marrow stromal cells.
Signaling Pathway of this compound
Research has elucidated that this compound activates the transcription factor nuclear factor-κB (NF-κB) through the acidic sphingomyelinase (A-SMase) pathway in the human bone marrow-derived stromal cell line KM-102.[2] This signaling cascade is initiated by the activation of A-SMase and phosphatidylcholine-specific phospholipase C (PC-PLC). The activation of NF-κB ultimately leads to the transcriptional upregulation of target genes, including those encoding for various cytokines.
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: this compound Signaling Pathway.
Experimental Workflow for Elucidating the Signaling Pathway
The mechanism of action of this compound was investigated using a series of experiments involving luciferase reporter assays and specific inhibitors.
Caption: Experimental Workflow for Signaling Pathway Elucidation.
Conclusion
This compound, a secondary metabolite from Streptomyces platensis, represents a significant discovery in the field of cytokine inducers. Its unique mechanism of action, involving the activation of the NF-κB pathway through an A-SMase-dependent mechanism, distinguishes it from other known immunomodulatory compounds. The detailed protocols and data presented in this guide provide a valuable resource for researchers interested in the further development of this compound and related molecules as potential therapeutic agents. The elucidation of its biosynthetic pathway and the application of synthetic biology approaches could open new avenues for the production of novel analogs with improved pharmacological properties.
References
- 1. Novel microbial metabolites of the phoslactomycins family induce production of colony-stimulating factors by bone marrow stromal cells. II. Isolation, physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates nuclear factor-kappaB via the acidic sphingomyelinase pathway in human bone marrow-derived stromal cell line KM-102 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Production of Leustroducsin B by Streptomyces platensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leustroducsin B, a potent inhibitor of protein serine/threonine phosphatase 2A (PP2A), holds significant promise in various therapeutic areas due to its role in fundamental cellular processes. This technical guide provides a comprehensive overview of the microorganism responsible for its production, Streptomyces platensis SANK 60191, and delves into the associated fermentation, extraction, and purification processes. Furthermore, it elucidates the mechanism of action of this compound through its inhibition of PP2A and the subsequent impact on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and production of this and similar natural products.
The Producing Microorganism: Streptomyces platensis SANK 60191
This compound is a secondary metabolite produced by the soil bacterium Streptomyces platensis SANK 60191.[1][2] Members of the genus Streptomyces are Gram-positive, filamentous bacteria renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics and other therapeutic agents.
Morphological and Cultural Characteristics
While specific details for the SANK 60191 strain are not extensively published, Streptomyces species are generally characterized by the formation of a complex mycelial network, both on solid and in liquid media. On agar plates, they typically form dry, chalky colonies with aerial mycelia that bear chains of spores, giving the colonies a fuzzy or velvety appearance.
Fermentation for this compound Production
Detailed, publicly available protocols specifically for the fermentation of Streptomyces platensis SANK 60191 for this compound production are scarce. However, based on general knowledge of Streptomyces fermentation for secondary metabolite production, a generalized protocol can be outlined. It is crucial to note that optimization of these parameters is essential for maximizing the yield of this compound.
Inoculum Preparation
A multi-stage inoculum development process is typically employed to ensure a healthy and abundant biomass for inoculation of the production fermenter.
Experimental Protocol: Inoculum Development
-
Spore Suspension Preparation: Aseptically scrape spores from a mature (7-14 days) culture of Streptomyces platensis SANK 60191 grown on a suitable agar medium (e.g., ISP Medium 2 or Oatmeal Agar). Suspend the spores in sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
Seed Flask Inoculation: Inoculate a baffled flask containing a seed medium with the spore suspension.
-
Incubation: Incubate the seed flask on a rotary shaker at a controlled temperature and agitation speed for a specified period to allow for vegetative growth.
-
Second Stage Seed (Optional): For larger scale fermentations, a second seed stage may be necessary. Inoculate a larger volume of seed medium with a portion of the first stage culture and incubate under the same conditions.
Production Fermentation
The production phase is where the biosynthesis of this compound occurs. The composition of the fermentation medium and the control of physical parameters are critical for achieving high yields.
Table 1: Generalized Fermentation Parameters for Streptomyces Secondary Metabolite Production
| Parameter | Recommended Range/Value | Notes |
| Carbon Source | Glucose, Starch, Glycerol (10-50 g/L) | Complex carbohydrates often support prolonged production. |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone (5-20 g/L) | A combination of organic and inorganic nitrogen sources is beneficial. |
| Inorganic Salts | K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃ | Provide essential minerals and buffering capacity. |
| pH | 6.5 - 7.5 | Control is crucial as pH shifts can affect enzyme activity and product stability. |
| Temperature | 28 - 30°C | Optimal temperature for growth and secondary metabolite production. |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | Essential for aerobic respiration and biosynthesis. |
| Agitation | 200 - 400 rpm | Ensures proper mixing and oxygen transfer. |
| Fermentation Time | 5 - 10 days | Production typically occurs in the stationary phase of growth. |
Experimental Protocol: Production Fermentation
-
Fermenter Preparation: Sterilize the production fermenter containing the production medium.
-
Inoculation: Aseptically transfer the seed culture to the production fermenter (typically 5-10% v/v).
-
Fermentation: Carry out the fermentation under controlled conditions of temperature, pH, aeration, and agitation as outlined in Table 1.
-
Monitoring: Regularly monitor parameters such as pH, dissolved oxygen, substrate consumption, and biomass growth. Samples should be taken aseptically for the analysis of this compound concentration.
Extraction and Purification of this compound
Following fermentation, this compound needs to be recovered from the culture broth and purified.
Experimental Protocol: Extraction and Purification
-
Broth Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. This compound is typically found in the broth.
-
Solvent Extraction: Extract the clarified broth with a water-immiscible organic solvent such as ethyl acetate at an appropriate pH.[2]
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques. This may include:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Reversed-Phase Chromatography (e.g., C18): For further purification. A common method for final purification is preparative reversed-phase high-performance liquid chromatography (HPLC).[2]
-
-
Purity Analysis: Assess the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)
This compound exerts its biological effects through the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A).[1] PP2A is a crucial enzyme that regulates a multitude of cellular processes by dephosphorylating key signaling proteins. The PP2A holoenzyme is a heterotrimer composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The regulatory B subunit determines the substrate specificity and subcellular localization of the holoenzyme.
Impact on Key Signaling Pathways
By inhibiting PP2A, this compound can lead to the hyperphosphorylation of PP2A substrates, thereby modulating various signaling pathways critical for cell growth, proliferation, and survival. Two of the well-characterized pathways affected by PP2A are the MAPK/ERK and Wnt signaling pathways.
Diagram 1: this compound Inhibition of PP2A and its Effect on the MAPK/ERK Signaling Pathway
Caption: this compound inhibits PP2A, leading to sustained phosphorylation and activation of the MAPK/ERK pathway.
Diagram 2: this compound Inhibition of PP2A and its Effect on the Wnt/β-catenin Signaling Pathway
Caption: Inhibition of PP2A by this compound can disrupt the function of the β-catenin destruction complex.
Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound in Streptomyces platensis has not been fully elucidated. However, it is likely synthesized through a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway, which is common for the biosynthesis of such complex natural products in Streptomyces. Further genomic and metabolic studies are required to fully characterize the biosynthetic gene cluster and the enzymatic steps involved in this compound assembly.
Diagram 3: Generalized Experimental Workflow for this compound Production and Analysis
Caption: A streamlined workflow for the production and characterization of this compound.
Conclusion
This compound represents a valuable natural product with significant therapeutic potential stemming from its potent inhibition of PP2A. While the producing organism, Streptomyces platensis SANK 60191, has been identified, further research is needed to optimize fermentation conditions for enhanced production. A deeper understanding of its biosynthetic pathway could also open avenues for genetic engineering to improve yields and generate novel analogs. The elucidation of its precise interactions with PP2A and the downstream consequences on various signaling pathways will be crucial for its development as a targeted therapeutic agent. This guide provides a foundational framework for researchers to build upon in their efforts to harness the full potential of this compound.
References
Elucidation of Leustroducsin B Biosynthesis: A Field Ripe for Discovery
Despite significant interest in the potent biological activities of leustroducsin B, a comprehensive elucidation of its natural biosynthetic pathway remains a notable gap in the scientific literature. Extensive research has focused on the complex total chemical synthesis of this polyketide, yet details regarding the specific enzymatic machinery and genetic blueprint responsible for its production in microorganisms are conspicuously absent from publicly available research.
Leustroducsins, first isolated from Streptomyces platensis, are known for a range of bioactivities, including antifungal, antibacterial, and antitumor properties.[1] this compound, in particular, has demonstrated potent induction of cytokine production and enhancement of host resistance to infections in murine models.[2] This has made it an attractive target for synthetic chemists, resulting in several successful total syntheses.[1][2][3][4][5][6][7] However, the natural assembly of this complex molecule by its producing organism has not been similarly detailed.
This guide, therefore, pivots to a review of the current state of knowledge, highlighting the well-documented chemical synthesis strategies while underscoring the absence of data on the biosynthesis pathway. It will also present generalized experimental protocols typically employed in the elucidation of polyketide biosynthetic pathways, which could be applied to future research on this compound.
The Focus on Chemical Synthesis
The scientific literature is rich with methodologies for the total synthesis of this compound, primarily through convergent strategies. These approaches typically involve the synthesis of three key fragments of the molecule, which are then coupled to form the final product.
A representative chemical synthesis approach is illustrated below:
Figure 1: A generalized workflow for the convergent total synthesis of this compound.
Quantitative Data in this compound Chemical Synthesis
While no quantitative data on the biosynthesis of this compound is available, some of the published total syntheses provide yield information for their chemical steps. A notable highly convergent synthesis achieved the final product in 17 longest linear steps and 39 total steps.[1][2][5]
| Synthesis Stage | Key Reactions | Reported Yields | Reference |
| Fragment Coupling (A+B) | Nozaki-Hiyama-Kishi (NHK) reaction | Good yield (exact % not specified) | [3][4] |
| Fragment Coupling (AB+C) | Wittig and Stille coupling reactions | Not specified | [3][4] |
| Final Deprotection | Pd(PPh₃)₄, formic acid, triethylamine | 55% | [2] |
Table 1: Selected quantitative data from a reported total synthesis of this compound.
Prospective Experimental Protocols for Biosynthesis Elucidation
The elucidation of a polyketide biosynthetic pathway, such as that of this compound, would likely involve a combination of genetic and biochemical techniques. The following are generalized protocols that researchers would typically employ.
Identification and Sequencing of the Biosynthetic Gene Cluster (BGC)
-
Methodology: A common approach is to create a genomic DNA library from the producing organism, Streptomyces platensis. This library would then be screened using probes designed from conserved sequences of known polyketide synthase (PKS) genes. Positive clones would be sequenced to identify the full this compound BGC.
-
Workflow:
Figure 2: Workflow for identifying a biosynthetic gene cluster.
Heterologous Expression and Gene Inactivation
-
Methodology: To confirm the function of the identified BGC, it would be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or E. coli. Production of this compound in the heterologous host would confirm the BGC's role. Subsequently, targeted gene knockouts within the BGC would be performed to elucidate the function of individual enzymes.
-
Logical Relationship:
Figure 3: Logic diagram for functional confirmation of a BGC.
In Vitro Enzymatic Assays
-
Methodology: Individual enzymes from the BGC would be overexpressed and purified. Their specific functions would then be tested in vitro using synthetic substrates that mimic the natural biosynthetic intermediates. This allows for the precise characterization of each enzyme's catalytic activity.
Conclusion: An Open Frontier
The elucidation of the this compound biosynthesis pathway represents a significant opportunity for discovery in the field of natural product biosynthesis. The application of modern genetic and biochemical techniques will be crucial to uncover the enzymatic intricacies of how Streptomyces platensis constructs this valuable molecule. Such knowledge would not only provide fundamental insights into polyketide synthesis but also pave the way for biosynthetic engineering approaches to generate novel and potentially more potent analogs of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Convergent Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Leustroducsin B on Cytokine Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leustroducsin B (LSN-B), a secondary metabolite isolated from Streptomyces platensis, has demonstrated significant biological activities, most notably its potent ability to induce the production of various cytokines. This technical guide provides an in-depth overview of the biological effects of this compound on cytokine induction, with a focus on its mechanism of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in immunology, pharmacology, and drug development.
Introduction
This compound is a potent inducer of colony-stimulating factors (CSFs) and other cytokines, playing a crucial role in hematopoiesis and immune modulation.[1][2] Its ability to stimulate the production of a wide array of cytokines from mesenchymal cells, particularly bone marrow stromal cells, underscores its therapeutic potential.[1][2] Understanding the intricate molecular mechanisms by which this compound exerts its effects is paramount for its potential clinical applications. This guide will delve into the signaling pathways activated by LSN-B and the subsequent cytokine expression profiles.
Quantitative Analysis of this compound-Induced Cytokine Production
This compound has been shown to induce the production of a variety of cytokines in a dose-dependent manner in the human bone marrow-derived stromal cell line, KM-102.[2] While specific tabular data on the dose-response for every cytokine is not extensively available in publicly accessible literature, the following table summarizes the key cytokines induced by this compound and the observed trends.
| Cytokine | Cell Line | Effective Concentration Range | Observed Effect | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | KM-102, primary BMSCs | Not specified | Potent induction | [1][2] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | KM-102, primary BMSCs | Not specified | Potent induction | [1][2] |
| Interleukin-6 (IL-6) | KM-102 | Not specified | Induction | [2] |
| Interleukin-8 (IL-8) | KM-102 | Not specified | Induction via NF-κB | [2] |
| Interleukin-11 (IL-11) | KM-102 | Not specified | Post-transcriptional upregulation | [2] |
Note: BMSCs refer to Bone Marrow Stromal Cells.
Signaling Pathways Activated by this compound
The primary signaling pathway implicated in this compound-mediated cytokine induction is the acidic sphingomyelinase (A-SMase) dependent activation of the nuclear factor-kappa B (NF-κB) pathway.[2]
The A-SMase/NF-κB Signaling Cascade
This compound initiates its cellular effects by activating A-SMase. This enzyme is responsible for the hydrolysis of sphingomyelin to ceramide. The subsequent increase in intracellular ceramide levels acts as a second messenger, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB p50/p65 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, thereby initiating the transcription of various pro-inflammatory and immunomodulatory cytokines, including IL-8.[2]
The induction of IL-11 by this compound follows a distinct, post-transcriptional mechanism that is also thought to be mediated by NF-κB activation.[2]
Potential Involvement of the MAPK Pathway
While the A-SMase/NF-κB axis is the well-established pathway for this compound-induced cytokine production, the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway has not been extensively investigated. The MAPK pathways (including ERK, p38, and JNK) are crucial regulators of cytokine expression in response to various stimuli. Given the central role of MAPKs in inflammation and immunity, it is plausible that this compound may also modulate these pathways, either in parallel to or downstream of NF-κB activation. Further research is required to elucidate the potential crosstalk between the A-SMase/NF-κB and MAPK signaling cascades in the context of this compound stimulation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the biological activity of this compound.
Cell Culture
-
Cell Line: The human bone marrow-derived stromal cell line KM-102 is a commonly used model.[2]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Cytokine Induction and Measurement
-
Stimulation: KM-102 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Measurement: The concentrations of cytokines (e.g., G-CSF, GM-CSF, IL-6, IL-8) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
NF-κB Activation Assays
-
Nuclear Translocation: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus can be visualized by immunofluorescence microscopy. Cells are fixed, permeabilized, and stained with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a fluorescent dye like DAPI.
-
DNA Binding Activity: Electrophoretic Mobility Shift Assay (EMSA) is used to assess the DNA binding activity of NF-κB. Nuclear extracts from this compound-treated cells are incubated with a radiolabeled or fluorescently labeled oligonucleotide probe containing the NF-κB consensus binding site. The protein-DNA complexes are then resolved by non-denaturing polyacrylamide gel electrophoresis.
Acidic Sphingomyelinase (A-SMase) Activity Assay
-
Principle: The activity of A-SMase in cell lysates can be measured using a fluorometric or colorimetric assay kit. These assays typically utilize a synthetic substrate that is specifically cleaved by A-SMase to produce a fluorescent or colored product.
-
Procedure: Cell lysates from this compound-treated cells are incubated with the A-SMase substrate under acidic conditions (pH 4.5-5.0). The resulting fluorescence or absorbance is measured using a microplate reader. The activity is then calculated based on a standard curve.
Conclusion
This compound is a potent inducer of a wide range of cytokines, primarily through the activation of the acidic sphingomyelinase/NF-κB signaling pathway. This unique mechanism of action distinguishes it from other common cytokine inducers. While the existing data provides a solid foundation for understanding its biological activity, further research is warranted to generate comprehensive quantitative data on its dose-dependent effects on a broader panel of cytokines and to investigate the potential involvement of other signaling pathways, such as the MAPK cascade. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound in various inflammatory and immunological disorders.
References
Leustroducsin B: A Technical Guide to its Mechanism of Action as a PP2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leustroducsin B, a natural product with potent biological activities, has garnered significant interest for its role as an inhibitor of Protein Phosphatase 2A (PP2A). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its function as a molecular glue that modulates PP2A holoenzyme assembly and function. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key pathways and experimental workflows to facilitate further research and drug development efforts in this area. While the precise mechanism of this compound is still under investigation, evidence from structurally related compounds suggests a model of holoenzyme stabilization, rather than induced degradation.
Introduction to PP2A and this compound
Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The PP2A holoenzyme is a heterotrimeric complex composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit is highly variable and dictates the substrate specificity and subcellular localization of the holoenzyme.
This compound belongs to a class of natural products that have been shown to inhibit PP2A. Its complex structure has been the subject of total synthesis efforts, which have also enabled the generation of analogs for structure-activity relationship (SAR) studies. These studies are crucial for elucidating the specific interactions between this compound and the PP2A holoenzyme.
Mechanism of Action: A Molecular Glue Model
Recent studies on small molecule modulators of PP2A have introduced the concept of "molecular glues." These molecules do not act through traditional competitive inhibition of the active site but rather by stabilizing the interaction between different subunits of a protein complex. For PP2A, molecules like DT-061 and RPT04402 have been shown to act as molecular glues that selectively stabilize the formation of specific PP2A holoenzymes, particularly those containing the B56α regulatory subunit.[1][2][3] This stabilization enhances the phosphatase activity towards specific substrates, leading to downstream cellular effects.
While direct evidence for this compound inducing the degradation of the PP2A-B56α subunit is currently lacking in the scientific literature, the prevailing hypothesis for its mechanism of action, based on its structural similarity to other PP2A modulators, is through the stabilization of the PP2A holoenzyme. This stabilization is thought to occur by this compound fitting into a pocket formed at the interface of the A, C, and B56α subunits.[2]
Signaling Pathway of PP2A Modulation
The following diagram illustrates the proposed mechanism of action for a PP2A molecular glue, which is the current working model for this compound.
Quantitative Data
Quantitative data on the inhibitory activity of this compound and its analogs against PP2A is limited. The following table summarizes the available data from structure-activity relationship studies.
| Compound | PP2A Inhibition (IC50, nM) | Reference |
| This compound | Data not available | |
| Leustroducsin H | Data not available | |
| Fostriecin | 1.3 | |
| Cytostatin | 0.2 | |
| Phoslactomycin B | 200 |
Experimental Protocols
This section details the methodologies for key experiments relevant to the investigation of this compound's mechanism of action as a PP2A inhibitor.
PP2A Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of compounds against PP2A.
Materials:
-
Recombinant human PP2A catalytic subunit (PP2Ac)
-
p-Nitrophenylphosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)
-
This compound or test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution. Include a positive control (e.g., okadaic acid) and a negative control (vehicle).
-
Add 20 µL of diluted PP2Ac to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 160 µL of pNPP solution to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess Holoenzyme Stabilization
This protocol is designed to determine if this compound stabilizes the interaction between PP2A subunits.[4][5][6][7]
Materials:
-
Cells expressing tagged versions of PP2A subunits (e.g., HA-B56α, FLAG-Aα)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Antibody against one of the tagged subunits (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the lysate with the primary antibody for 2-4 hours at 4°C.
-
Add protein A/G magnetic beads and incubate for another hour.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the different PP2A subunits. An increased amount of co-precipitated subunits in the this compound-treated sample indicates stabilization of the holoenzyme.
Ubiquitination Assay to Investigate Protein Degradation
This in vivo ubiquitination assay can be used to test the hypothesis that this compound induces the degradation of the PP2A-B56α subunit via the ubiquitin-proteasome system.[8][9][10][11][12]
Materials:
-
Cells co-transfected with plasmids for HA-tagged ubiquitin and FLAG-tagged B56α
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-FLAG antibody for immunoprecipitation
-
Protein A/G beads
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody to detect ubiquitinated proteins
Procedure:
-
Transfect cells with HA-ubiquitin and FLAG-B56α plasmids.
-
Treat cells with this compound and/or MG132.
-
Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
-
Immunoprecipitate FLAG-B56α using an anti-FLAG antibody.
-
Wash the immunoprecipitates extensively.
-
Elute the proteins and analyze by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-HA antibody to detect polyubiquitinated B56α. An increase in the high-molecular-weight smear of ubiquitinated B56α in the presence of this compound would support the induced degradation hypothesis.
Conclusion and Future Directions
This compound is a potent inhibitor of PP2A. While its exact mechanism of action is an active area of research, the current evidence points towards a molecular glue model involving the stabilization of the PP2A-B56α holoenzyme. This is in contrast to a model of induced degradation, for which there is currently no direct supporting data.
Future research should focus on:
-
Determining the specific IC50 and binding affinities of this compound for the PP2A holoenzyme and its individual subunits.
-
Obtaining a co-crystal structure of this compound with the PP2A-B56α holoenzyme to definitively map the binding site and understand the molecular interactions.
-
Conducting proteomics studies on cells treated with this compound to identify the specific substrates whose phosphorylation status is altered.
-
Directly testing the induced degradation hypothesis using ubiquitination assays and quantitative proteomics.
A deeper understanding of the molecular mechanisms underlying the activity of this compound will be invaluable for the development of novel therapeutics that target PP2A for the treatment of various diseases, including cancer.
References
- 1. A PP2A molecular glue overcomes RAS/MAPK inhibitor resistance in KRAS-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule–Mediated Stabilization of PP2A Modulates the Homologous Recombination Pathway and Potentiates DNA Damage-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PP2A-B55alpha controls keratinocyte adhesion through dephosphorylation of the Desmoplakin C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of protein phosphatase 2A (PP2A) complexity reveals cellular functions and dephosphorylation motifs of the PP2A/B′δ holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of Cullin3-mediated ubiquitination of the catalytic subunit of PP2A in TRAIL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The E3 Ubiquitin Ligase- and Protein Phosphatase 2A (PP2A)-binding Domains of the Alpha4 Protein Are Both Required for Alpha4 to Inhibit PP2A Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoubiquitination Promotes Calpain Cleavage of the Protein Phosphatase 2A (PP2A) Regulatory Subunit α4, Altering PP2A Stability and Microtubule-associated Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The E3 ubiquitin ligase- and protein phosphatase 2A (PP2A)-binding domains of the Alpha4 protein are both required for Alpha4 to inhibit PP2A degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Analogs of Leustroducsin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leustroducsin B, a potent inducer of colony-stimulating factors, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its isolation and purification, and explores the landscape of its synthetic analogs. Furthermore, this document elucidates the key signaling pathways modulated by this compound and presents detailed experimental protocols for the evaluation of its biological activity, serving as a critical resource for researchers engaged in the discovery and development of novel therapeutics in this class.
Natural Sources and Isolation of this compound
The primary natural source of this compound is the soil bacterium Streptomyces platensis SANK 60191.[1][2][3] This microorganism is also known to produce other related compounds, including Leustroducsins A and C. While specific yields for this compound from fermentation broths are not extensively reported in publicly available literature, related compounds from the same organism, such as platensimycin, have been isolated at yields of approximately 28.8 mg/L.
Fermentation and Isolation Protocol
A detailed, step-by-step protocol for the isolation and purification of this compound from Streptomyces platensis fermentation broth is outlined below. This protocol is based on established methods for isolating similar natural products from Streptomyces species.
1.1.1. Fermentation
-
Inoculum Preparation: Aseptically transfer a lyophilized culture of Streptomyces platensis SANK 60191 to a nutrient-rich agar plate and incubate until sufficient growth is observed.
-
Seed Culture: Inoculate a baffled flask containing a suitable seed medium with a portion of the agar plate culture. Incubate on a rotary shaker to generate a high-density seed culture.
-
Production Culture: Transfer the seed culture to a larger production fermenter containing a production medium optimized for the synthesis of secondary metabolites. Ferment under controlled conditions (temperature, pH, aeration, and agitation) for a period determined by optimal this compound production, which can be monitored by analytical techniques such as HPLC.
1.1.2. Isolation and Purification
-
Harvest and Extraction: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration. Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition this compound into the organic phase.
-
Solvent Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic separations to purify this compound. This typically involves:
-
Silica Gel Chromatography: A primary separation step to fractionate the crude extract based on polarity.
-
Reversed-Phase Chromatography (e.g., C18): Further purification of the this compound-containing fractions.
-
High-Performance Liquid Chromatography (HPLC): Final purification step to obtain highly pure this compound. Monitor fractions using UV detection and analytical HPLC to identify and pool those containing the target compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analogs of this compound and Structure-Activity Relationships
| Compound/Analog | Modification | Biological Activity (Cytokine Induction) | Reference |
| This compound | Natural Product | Potent inducer of G-CSF and GM-CSF | [1][4] |
| Leustroducsin H | Demethylated analog | Induces cytokine biosynthesis | [5] |
| Leustroducsin H Derivatives | Modifications at various positions | Activity dependent on specific structural modifications | [5] |
| Phoslactomycin A | Related natural product | Inhibitor of PP2A, also augments NK cell activity | [2] |
Signaling Pathways of this compound
This compound exerts its biological effects by modulating specific intracellular signaling pathways. A key mechanism of action is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory and immune responses.
NF-κB Activation Pathway
This compound has been shown to activate NF-κB through the acidic sphingomyelinase (A-SMase) pathway in the human bone marrow-derived stromal cell line KM-102. The proposed signaling cascade is as follows:
Caption: this compound signaling pathway leading to cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound and its analogs.
In Vitro Cytokine Induction Assay in KM-102 Cells
This protocol describes the measurement of Granulocyte-Colony Stimulating Factor (G-CSF) and Interleukin-6 (IL-6) production in the human bone marrow stromal cell line KM-102 following treatment with this compound.
4.1.1. Cell Culture and Treatment
-
Culture KM-102 cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer at the time of the experiment.
-
Once confluent, replace the culture medium with fresh medium containing various concentrations of this compound or its analogs (e.g., 0.1, 1, 10, 100 ng/mL). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24-48 hours.
4.1.2. Cytokine Quantification (ELISA)
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of G-CSF and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and a series of standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Following another wash, add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
After a final wash, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Caption: Workflow for in vitro cytokine induction assay.
In Vivo Efficacy in a Murine Model of E. coli Infection
This protocol outlines a murine model of Escherichia coli infection to evaluate the in vivo efficacy of this compound.[2]
4.2.1. Animals and Infection
-
Use an appropriate strain of mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Prepare a fresh culture of a pathogenic strain of E. coli.
-
Induce infection by intraperitoneal (i.p.) injection of a predetermined lethal or sub-lethal dose of the E. coli suspension.
4.2.2. Treatment
-
Administer this compound or its analogs at various doses (e.g., 0.1 to 10 mg/kg) via a suitable route (e.g., subcutaneous or intravenous) at a specified time point relative to the infection (e.g., 1 hour post-infection).
-
Include a vehicle control group and potentially a positive control group (e.g., a known antibiotic).
4.2.3. Monitoring and Endpoints
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival over a period of 7-14 days.
-
At predetermined time points, collect blood samples for complete blood counts (CBC) to assess white blood cell populations.
-
At the end of the study, or upon euthanasia, collect organs (e.g., spleen, liver, lungs) for bacterial load determination by homogenizing the tissues and plating serial dilutions on appropriate agar plates.
-
Measure cytokine levels in the serum or plasma using ELISA to assess the in vivo inflammatory response.
Caption: Workflow for in vivo E. coli infection model.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activities. This guide has provided a detailed overview of its natural sourcing, isolation, and the current understanding of its analogs and their structure-activity relationships. The elucidation of its NF-κB activating signaling pathway and the provision of detailed experimental protocols offer a solid foundation for researchers to further investigate this compound and its potential as a therapeutic agent. Future work in this area will likely focus on the synthesis and evaluation of novel analogs with improved pharmacokinetic and pharmacodynamic profiles, as well as a deeper exploration of its mechanism of action.
References
- 1. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of leustroducsin H and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Leustroducsin B Family of Natural Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Leustroducsin B family of natural products, potent signaling modulators with significant therapeutic potential. This document details their chemical synthesis, biological activities, and mechanism of action, with a focus on quantitative data and detailed experimental methodologies.
Introduction
The this compound family, first isolated from the soil bacterium Streptomyces platensis, belongs to the phoslactomycin class of natural products.[1] These compounds have garnered significant interest within the scientific community due to their complex molecular architecture and broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] A key feature of this compound is its ability to act as a potent inducer of colony-stimulating factors (CSFs) and to selectively inhibit protein serine/threonine phosphatase 2A (PP2A), a critical regulator of cell growth and metastasis.[1]
Chemical Synthesis
The total synthesis of this compound is a formidable challenge that has been successfully addressed by several research groups. These syntheses are characterized by their convergent nature, often involving the assembly of three complex fragments.
Retrosynthetic Analysis
A common retrosynthetic strategy for this compound disconnects the molecule into three key fragments of similar complexity. This approach allows for the parallel synthesis of each fragment, increasing overall efficiency. The fragments are typically joined through sophisticated coupling reactions, such as chelate-controlled additions of vinyl zincates to α-hydroxy ketones and silicon-mediated cross-couplings.[2]
Key Synthetic Transformations and Yields
The following table summarizes key transformations and reported yields from a highly convergent total synthesis of (+)-Leustroducsin B.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Zinc-ProPhenol-catalyzed aldol reaction | Aldehyde 14 and ketone 15 | Zinc-ProPhenol catalyst | Adduct 16 | 78 | [1] |
| Asymmetric transfer hydrogenation | Ketone | (R,R)-TsDPEN-Ru(p-cymene) | 1,3-anti diol 17 | 90 | [1] |
| Chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone | Vinyl iodide 2 and β-azido ketone 3 | Dimethylzinc | Tertiary allylic alcohol 26 | High | [1] |
| Final deprotection | Fully protected this compound | Pd(PPh3)4, formic acid, triethylamine | (+)-Leustroducsin B | 55 |
Experimental Protocol: Final Deprotection of this compound
This protocol describes the final deprotection step in the total synthesis of (+)-Leustroducsin B, which involves the simultaneous removal of three allyl and two silyl protecting groups.
Materials:
-
Fully protected this compound precursor
-
Palladium(IV) tetrakis(triphenylphosphine) (Pd(PPh3)4)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the fully protected this compound precursor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of Pd(PPh3)4 to the solution.
-
Add an excess of formic acid and triethylamine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography to yield deprotected (+)-Leustroducsin B.
Biological Activity and Mechanism of Action
This compound exhibits a range of significant biological activities, primarily centered around its ability to modulate cytokine production and inhibit a key cellular phosphatase.
Inhibition of Protein Phosphatase 2A (PP2A)
Induction of Cytokine Production
This compound is a powerful inducer of various cytokines, including granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-6 (IL-6).[1][3] This activity is believed to be central to its ability to enhance host resistance to infections.[1]
The following table summarizes the observed effects of this compound on cytokine levels.
| Cytokine | Cell Line/System | This compound Concentration/Dose | Observed Effect | Reference |
| G-CSF | Human mesenchymal cells | Not specified | Induction of production | [3] |
| GM-CSF | Human mesenchymal cells | Not specified | Induction of production | [3] |
| IL-6 | Mice | 0.1 - 1 mg/kg | Increased serum levels | [1] |
This protocol outlines a general procedure for assessing the cytokine-inducing activity of this compound in a human cell line.
Materials:
-
Human bone marrow-derived stromal cell line (e.g., KM-102)
-
Cell culture medium and supplements
-
This compound
-
Enzyme-linked immunosorbent assay (ELISA) kits for target cytokines (e.g., G-CSF, GM-CSF)
Procedure:
-
Culture the human bone marrow-derived stromal cells to a suitable confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
NF-κB Signaling Pathway
The cytokine-inducing effects of this compound are mediated, at least in part, through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Caption: this compound-induced NF-κB signaling pathway.
Structure-Activity Relationship (SAR)
Studies on Leustroducsin derivatives have provided initial insights into the structural features crucial for their biological activity. While comprehensive quantitative SAR data for a wide range of this compound analogs is not extensively published, research on related compounds like Leustroducsin H has begun to elucidate these relationships. Further investigation in this area is critical for the design of novel analogs with improved therapeutic profiles.
Conclusion
The this compound family of natural products represents a promising class of molecules with significant potential for the development of new therapeutics. Their complex chemical structures have spurred innovation in synthetic organic chemistry, while their potent biological activities offer opportunities for addressing unmet medical needs in oncology and immunology. This guide provides a foundational understanding of the key technical aspects of this compound, intended to support further research and development in this exciting field.
Caption: General experimental workflow for this compound research.
References
Unveiling the Pharmacological Profile of Leustroducsin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leustroducsin B, a natural product isolated from Streptomyces platensis, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. The primary objective is to furnish researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.
Core Pharmacological Properties
This compound exhibits a range of pharmacological effects, primarily centered around its potent immunomodulatory and hematopoietic activities. These properties are underpinned by its specific molecular interactions, leading to the modulation of key cellular signaling pathways.
Mechanism of Action: Potent and Selective PP2A Inhibition
The principal mechanism of action of this compound is the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A).[1] PP2A is a crucial tumor suppressor and a key regulator of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, this compound can effectively modulate these pathways, leading to its observed biological effects.
In Vitro Activities
1.2.1. Cytokine Induction in Human Bone Marrow Stromal Cells
This compound is a potent inducer of various cytokines in the human bone marrow-derived stromal cell line KM-102.[1][2][3] This activity is central to its immunomodulatory effects. Notably, it stimulates the production of granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3]
Table 1: In Vitro Cytokine Induction by this compound in KM-102 Cells
| Cytokine Induced | Cell Line | Potency | Reference |
| G-CSF, GM-CSF, IL-8, IL-11 | KM-102 | Potent induction | [2][3][4] |
1.2.2. Activation of the NF-κB Signaling Pathway
The cytokine-inducing activity of this compound is mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] This activation is initiated upstream by the potentiation of the acidic sphingomyelinase (A-SMase) pathway.[2][4] This signaling cascade ultimately leads to the transcription of pro-inflammatory and immunomodulatory genes.
In Vivo Activities
1.3.1. Induction of Thrombocytosis in Mice
Administration of this compound to mice has been shown to induce a marked increase in peripheral platelet counts, a condition known as thrombocytosis.[5] This effect highlights its potential for therapeutic applications in conditions characterized by thrombocytopenia.
Table 2: In Vivo Thrombocytosis Induction by this compound in Mice
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Mice | Intraperitoneal injection | Markedly elevated peripheral platelet counts | [5] |
1.3.2. Enhancement of Host Resistance to Bacterial Infection
This compound has demonstrated the ability to augment host resistance to bacterial infections. In murine models, treatment with this compound provided protection against lethal infections with Escherichia coli.[6] This protective effect is likely a consequence of its ability to stimulate the production of hematopoietic and immune-boosting cytokines.
Table 3: In Vivo Efficacy of this compound in an E. coli Infection Model
| Animal Model | Infection Agent | Treatment | Outcome | Reference |
| Mice | Escherichia coli | This compound (0.1 - 1 mg/kg) | Augmented host resistance to lethal infection | [6] |
Signaling Pathways and Experimental Workflows
This compound-Induced NF-κB Activation Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of NF-κB and subsequent cytokine production in KM-102 cells.
Experimental Workflow for Assessing Cytokine Induction
The general workflow for evaluating the cytokine-inducing properties of this compound is depicted below.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature concerning this compound. These protocols are based on established methods and the specifics reported in the referenced studies.
Cell Culture
-
Cell Line: Human bone marrow-derived stromal cell line KM-102.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Cytokine Induction Assay
-
Cell Seeding: Seed KM-102 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., G-CSF, GM-CSF, IL-8, IL-11) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect KM-102 cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations.
-
Cell Lysis: After a defined incubation period (e.g., 6-24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a reporter lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
In Vivo Thrombocytosis Study
-
Animal Model: Use male C57BL/6 mice, 6-8 weeks old.
-
Treatment: Administer this compound intraperitoneally (i.p.) daily for a period of 3 to 6 days at doses ranging from 0.1 to 1 mg/kg. A control group should receive vehicle only.
-
Blood Collection: Collect peripheral blood samples from the tail vein or via cardiac puncture at specified time points (e.g., daily or at the end of the treatment period).
-
Platelet Counting: Determine the platelet counts using an automated hematology analyzer or by manual counting using a hemocytometer.
-
Data Analysis: Compare the platelet counts between the this compound-treated groups and the control group using appropriate statistical methods.
In Vivo E. coli Infection Model
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Induce a lethal infection by intraperitoneally injecting a standardized dose of a pathogenic strain of E. coli.
-
Treatment: Administer this compound at various doses (e.g., 0.1, 0.5, 1 mg/kg) at a specified time point relative to the infection (e.g., 1 hour post-infection).
-
Monitoring: Monitor the survival of the mice over a period of 7-14 days.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the statistical significance of the protective effect of this compound.
Conclusion
This compound presents a compelling pharmacological profile characterized by its potent immunomodulatory and hematopoietic effects, driven by its inhibition of PP2A and subsequent activation of the A-SMase-NF-κB signaling axis. The quantitative data from both in vitro and in vivo studies underscore its potential as a lead compound for the development of novel therapeutics for a range of conditions, including infectious diseases and hematological disorders. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic promise of this compound.
References
- 1. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates nuclear factor-kappaB via the acidic sphingomyelinase pathway in human bone marrow-derived stromal cell line KM-102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leustroduscin B, a new cytokine inducer derived from an actinomycetes, induces thrombocytosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Leustroducsin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the prominent strategies and routes developed for the total synthesis of Leustroducsin B, a natural product with significant biological activities. The information compiled herein is intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This document outlines three distinct and successful total syntheses, offering insights into the strategic disconnection approaches, key chemical transformations, and overall efficiencies of the routes developed by the research groups of Trost, Fukuyama, and Miyashita.
Introduction to this compound
This compound is a member of the phoslactomycin family of natural products, characterized by a complex polyketide backbone featuring multiple stereocenters, a six-membered α,β-unsaturated lactone, a phosphate ester, and a cyclohexane moiety. Its potent biological activities, including the induction of granulocyte colony-stimulating factor (G-CSF) production, make it an attractive target for total synthesis. The chemical complexity of this compound has inspired the development of elegant and innovative synthetic strategies. This document details three such approaches, providing both a high-level strategic overview and practical, detailed experimental protocols for key reactions.
Strategy 1: The Trost Convergent Three-Component Synthesis
Professor Barry M. Trost's group at Stanford University developed a highly convergent total synthesis of this compound, which stands out for its efficiency and strategic bond disconnections. The synthesis was achieved in a longest linear sequence of 17 steps and a total of 39 steps.[1] The retrosynthetic analysis reveals a disconnection into three main fragments of similar complexity, which are then coupled using powerful and stereoselective chemical transformations.
Retrosynthetic Analysis (Trost)
The Trost strategy is predicated on a convergent assembly of three key building blocks: a western fragment (vinyl iodide), a central fragment (α-hydroxy ketone), and an eastern fragment (a functionalized cyclohexane).
References
The Convergent Synthesis of Leustroducsin B: A Detailed Guide to Starting Materials and Reagents
For Immediate Release
[City, State] – [Date] – Researchers in the fields of organic chemistry, drug discovery, and development now have access to a comprehensive guide detailing the synthetic pathways to Leustroducsin B, a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A). This application note provides a thorough overview of two prominent total syntheses, offering detailed experimental protocols and a comparative analysis of starting materials and reagents.
This compound has garnered significant interest within the scientific community due to its wide range of biological activities, including antifungal, antibacterial, and antitumor properties. Its ability to modulate cellular processes by inhibiting PP2A makes it a valuable tool for studying cell signaling and a promising candidate for therapeutic development. This document outlines the convergent synthetic strategies developed by the research groups of Miyashita and Trost, providing researchers with the necessary information to replicate and build upon these methodologies.
Introduction
This compound is a complex natural product characterized by a highly functionalized acyclic chain, a six-membered α,β-unsaturated lactone, and a phosphate monoester. Its intricate structure has presented a significant challenge to synthetic chemists. This note focuses on two successful and distinct total syntheses, breaking down the complex molecule into smaller, more manageable fragments that are synthesized independently and then coupled together.
Miyashita's Convergent Synthesis
The synthesis reported by Miyashita and coworkers divides the this compound molecule into three key segments: A, B, and C.[1][2]
-
Segment A: The synthesis of this fragment originates from an optically active alcohol, which is prepared through lipase-catalyzed kinetic resolution.[1][2]
-
Segment B: This central piece is constructed from commercially available (R)-malic acid.[1][2]
-
Segment C: The cyclohexane-containing fragment is prepared via an asymmetric Diels-Alder reaction.[1][2]
The key coupling reactions employed in this strategy include a Julia coupling and a Nozaki-Hiyama-Kishi (NHK) reaction to connect segments A and B, followed by Wittig and Stille couplings to attach segment C.[1][2] The synthesis culminates in a phosphorylation step to install the phosphate group.[1][2]
Trost's Highly Convergent Total Synthesis
A more recent and efficient approach developed by Trost and colleagues also dissects this compound into three fragments of similar complexity: an eastern, a central, and a western fragment.[3][4][5] This strategy significantly reduces the number of linear steps required for the total synthesis.[3][4][5]
-
Eastern Fragment: The synthesis of this fragment has been documented, though specific starting materials are part of a multi-step sequence.
-
Central Fragment: The synthesis of this key intermediate begins with a commercially available ester.[4]
-
Western Fragment: The starting point for the western fragment is also a commercially available material.
This highly convergent synthesis is notable for its use of catalytic and stereoselective reactions, including a zinc-ProPhenol-catalyzed aldol reaction, a palladium-catalyzed asymmetric allylic alkylation, and a chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone.[3][4][5] A silicon-mediated cross-coupling is another key feature of this innovative route.[3][4]
Comparative Summary of Starting Materials and Key Reagents
The following tables provide a structured overview of the starting materials and key reagents utilized in the key transformations of both the Miyashita and Trost syntheses.
Table 1: Key Starting Materials for this compound Fragments
| Synthesis | Fragment | Key Starting Material |
| Miyashita et al. | Segment A | Optically active alcohol (from lipase-catalyzed kinetic resolution) |
| Segment B | (R)-Malic acid | |
| Segment C | Starting materials for asymmetric Diels-Alder reaction | |
| Trost et al. | Central Fragment | Commercially available ester (compound 12 in the publication) |
Table 2: Key Reagents and Reactions in this compound Synthesis
| Synthesis | Reaction Type | Key Reagents |
| Miyashita et al. | Sharpless Asymmetric Epoxidation | Titanium(IV) isopropoxide, Diethyl tartrate, tert-Butyl hydroperoxide |
| Julia Coupling | Phenyl tetrazole sulfide, m-Chloroperoxybenzoic acid, Sodium amalgam | |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Chromium(II) chloride, Nickel(II) chloride | |
| Wittig Reaction | Ylide precursor, Base (e.g., n-butyllithium) | |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β, Methanesulfonamide | |
| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Organostannane | |
| Trost et al. | Zinc-ProPhenol-Catalyzed Aldol Reaction | Zinc, ProPhenol ligand |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Palladium catalyst, Chiral ligand | |
| Chelate-Controlled Vinyl Zincate Addition | Vinyl iodide, n-Butyllithium, Zinc chloride | |
| Silicon-Mediated Cross-Coupling | Palladium catalyst, Silane reagent | |
| Noyori's Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru(p-cymene) | |
| Staudinger Reaction | Trimethylphosphine, Water | |
| Final Deprotection | Pd(PPh₃)₄, Formic acid, Triethylamine |
Experimental Protocols
This section provides a detailed methodology for representative key experiments from the more recent and highly convergent Trost synthesis.
Protocol 1: Zinc-ProPhenol-Catalyzed Aldol Reaction for Central Fragment Synthesis
This protocol describes the asymmetric aldol reaction between aldehyde 14 and ketone 15 to yield adduct 16 with high enantioselectivity.[4]
Materials:
-
Aldehyde 14
-
Ketone 15
-
Zinc powder
-
ProPhenol ligand
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
To a solution of the ProPhenol ligand in toluene, add zinc powder.
-
Stir the resulting mixture at room temperature.
-
Add a solution of ketone 15 in toluene, followed by a solution of aldehyde 14 in toluene.
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford adduct 16 .
Protocol 2: Chelation-Controlled Addition of Vinyl Zincate
This protocol details the crucial coupling of the eastern fragment (as a vinyl iodide 2 ) and the central fragment (ketone 3 ) to form the tertiary allylic alcohol 26 .[4]
Materials:
-
Vinyl iodide 2
-
Ketone 3
-
n-Butyllithium in hexanes
-
Zinc chloride, anhydrous solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of vinyl iodide 2 in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of anhydrous zinc chloride in THF and stir for an additional 30 minutes at -78 °C.
-
Add a solution of ketone 3 in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for the specified time, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield alcohol 26 .
Signaling Pathway and Experimental Workflow
The biological activity of this compound stems from its potent inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[5] Inhibition of PP2A can lead to the hyperphosphorylation of downstream targets, affecting cell cycle progression, DNA damage response, and apoptosis.
Caption: this compound inhibits PP2A, leading to downstream effects on the Akt/Mdm2/p53 pathway.
The general workflow for the synthesis of a this compound fragment, as exemplified by the Trost synthesis, follows a logical progression of reactions and purifications.
References
Key Chemical Reactions in the Total Synthesis of Leustroducsin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical reactions employed in the total synthesis of Leustroducsin B, a natural product with significant biological activities. The focus is on the Julia-Kocienski olefination and the Nozaki-Hiyama-Kishi (NHK) reaction, which have been pivotal in constructing the complex carbon skeleton of this molecule.
Introduction
This compound is a polyketide natural product that has garnered significant interest due to its potential as a therapeutic agent. Its complex structure, featuring multiple stereocenters and a conjugated diene system, presents a formidable challenge for synthetic chemists. Convergent synthetic strategies are often employed, where the molecule is dissected into smaller, more manageable fragments that are later coupled together. The Julia-Kocienski olefination and the Nozaki-Hiyama-Kishi (NHK) reaction have proven to be effective methods for the crucial fragment coupling steps in various reported total syntheses.
Retrosynthetic Analysis of this compound
A common retrosynthetic approach to this compound involves disconnecting the molecule into three main fragments. The key bond formations between these fragments are often accomplished using powerful carbon-carbon bond-forming reactions.
Caption: Retrosynthetic analysis of this compound.
Key Coupling Reactions: A Comparative Overview
In the synthesis of this compound reported by Miyashita et al., two key coupling reactions were investigated for the union of major fragments. While the Julia-Kocienski olefination was initially explored, the Nozaki-Hiyama-Kishi (NHK) reaction ultimately proved to be more efficient for the desired transformation.[1][2]
| Reaction | Key Transformation | Reported Outcome in this compound Synthesis (Miyashita et al.) |
| Julia-Kocienski Olefination | Aldehyde + Sulfone → Alkene | Low yield due to unexpected epimerization.[1][2] |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Aldehyde + Vinyl Halide → Allylic Alcohol | Good yield, successful coupling of fragments.[1][2] |
Nozaki-Hiyama-Kishi (NHK) Reaction: Application and Protocol
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and chemoselective method for the formation of carbon-carbon bonds between a variety of organic halides and aldehydes. Its tolerance of a wide range of functional groups makes it particularly suitable for late-stage couplings in the synthesis of complex molecules like this compound.
Signaling Pathway (Reaction Mechanism)
The NHK reaction involves the oxidative addition of an organic halide to a low-valent chromium species, which then adds to an aldehyde. The presence of a nickel(II) co-catalyst is crucial for the reaction with vinyl halides.
Caption: Simplified mechanism of the Nozaki-Hiyama-Kishi reaction.
Experimental Protocol: General Procedure for NHK Coupling
This protocol is a representative procedure for a Nozaki-Hiyama-Kishi reaction.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Aldehyde substrate
-
Vinyl halide substrate
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add CrCl₂ and a catalytic amount of NiCl₂.
-
Add the anhydrous, degassed solvent and stir the suspension at room temperature.
-
Add a solution of the aldehyde and the vinyl halide in the reaction solvent to the chromium and nickel suspension.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allylic alcohol.
Julia-Kocienski Olefination: Application and Protocol
The Julia-Kocienski olefination is a modification of the Julia olefination that provides a stereoselective synthesis of alkenes from aldehydes and heteroaryl sulfones. It is a widely used method for the construction of carbon-carbon double bonds in natural product synthesis.
Logical Relationship (Reaction Scheme)
The reaction proceeds through the deprotonation of a sulfone, followed by addition to an aldehyde and subsequent elimination to form the alkene.
Caption: General scheme of the Julia-Kocienski olefination.
Experimental Protocol: General Procedure for Julia-Kocienski Olefination
This protocol is a representative procedure for a Julia-Kocienski olefination.
Materials:
-
Heteroaryl sulfone (e.g., benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone)
-
Aldehyde substrate
-
Strong base (e.g., KHMDS, NaHMDS, or LiHMDS)
-
Anhydrous solvent (e.g., THF or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the heteroaryl sulfone in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add the strong base dropwise to the solution and stir for a period to allow for complete deprotonation, forming the sulfone carbanion.
-
Add a solution of the aldehyde in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Conclusion
The total synthesis of this compound showcases the power and versatility of modern synthetic organic chemistry. The strategic application of key C-C bond-forming reactions, such as the Nozaki-Hiyama-Kishi reaction and the Julia-Kocienski olefination, is crucial for the successful construction of such a complex and biologically important molecule. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. While the Trost synthesis of this compound employed a different, highly efficient strategy involving a chelate-controlled addition of a vinyl zincate and a silicon-mediated cross-coupling, the reactions detailed here remain staples in the synthesis of complex natural products.[3][4][5]
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Convergent Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Quantification of Leustroducsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leustroducsin B is a potent polyketide natural product isolated from Streptomyces platensis. It belongs to the phoslactomycin family of compounds and exhibits a range of significant biological activities, including antifungal, antibacterial, and antitumor effects. Notably, this compound is a selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways that regulate cell growth and proliferation. Its ability to induce cytokine production and enhance host resistance to infections further underscores its therapeutic potential.
Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical development, enabling the assessment of its pharmacokinetics, pharmacodynamics, and overall efficacy. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
The quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates can be effectively achieved using HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which are critical for detecting low concentrations of the analyte in complex biological samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of higher concentrations of this compound and can be readily implemented in most analytical laboratories.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is the recommended method for sensitive and specific quantification of this compound in biological fluids, offering low limits of detection and quantification.
Data Presentation
The following tables summarize the key quantitative parameters for the proposed analytical methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
| Linearity Range | 100 - 5000 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Precursor > Product) | m/z 616.3 > m/z 436.2 |
| Internal Standard (IS) | Fostriecin (m/z 447.2 > m/z 349.1) |
| Linearity Range | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 108% |
| Matrix Effect | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (Fostriecin, 1 µg/mL in methanol) to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions for LC-MS/MS or the isocratic mobile phase for HPLC-UV).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for analysis.
Protocol 2: HPLC-UV Analysis
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water 60:40 v/v with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain the column oven at 30°C.
-
Detector Wavelength: Set the UV detector to 235 nm.
-
Injection: Inject 20 µL of the prepared sample.
-
Data Acquisition: Acquire data for 10 minutes.
-
Quantification: Quantify this compound using a calibration curve prepared in the same biological matrix.
Protocol 3: LC-MS/MS Analysis
-
Instrument Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).
-
Column Temperature: Maintain the column oven at 40°C.
-
Autosampler Temperature: Keep the autosampler at 4°C.
-
Injection: Inject 5 µL of the prepared sample.
-
LC Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 5.0 min: 5% to 95% B (linear gradient)
-
5.0 - 6.0 min: 95% B
-
6.0 - 6.1 min: 95% to 5% B (linear gradient)
-
6.1 - 8.0 min: 5% B (re-equilibration)
-
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: m/z 616.3 → m/z 436.2
-
Fostriecin (IS): m/z 447.2 → m/z 349.1
-
-
-
Data Acquisition and Processing: Acquire data in Multiple Reaction Monitoring (MRM) mode and process the data using the instrument's software to quantify this compound against the internal standard.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through at least two distinct mechanisms: inhibition of Protein Phosphatase 2A (PP2A) and activation of the NF-κB signaling pathway.
Inhibition of Protein Phosphatase 2A (PP2A)
This compound, as a member of the phoslactomycin family, is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A. Phoslactomycin A has been shown to directly bind to the Cysteine-269 residue of the PP2A catalytic subunit, leading to the inhibition of its phosphatase activity.[1] This inhibition results in the hyperphosphorylation of various cellular proteins, thereby affecting multiple signaling pathways that control cell cycle progression, apoptosis, and cell growth.
Caption: this compound inhibits PP2A, leading to altered downstream signaling.
Activation of NF-κB Signaling Pathway
This compound has been demonstrated to induce the production of various cytokines by activating the transcription factor NF-κB. This activation is mediated through the acidic sphingomyelinase (ASM) pathway.
Caption: this compound activates the NF-κB pathway via ASM activation.
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted below.
Caption: Workflow for this compound quantification in biological samples.
References
Cell-based Assay Protocols for Leustroducsin B: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for studying the cellular effects of Leustroducsin B, a compound known for its potent biological activities, including the induction of cytokine production. This guide focuses on assays relevant to its known mechanism of action, which involves the activation of the acidic sphingomyelinase (A-SMase) and nuclear factor-kappa B (NF-κB) signaling pathway.
Application Notes
This compound has been identified as a potent inducer of various cytokines in human bone marrow-derived stromal cells.[1][2] Its mechanism of action is believed to involve the potentiation of the A-SMase-mediated signaling pathway, which leads to the activation of the transcription factor NF-κB.[2] NF-κB, in turn, regulates the expression of numerous genes involved in inflammation and immune responses, including those encoding for cytokines such as G-CSF, GM-CSF, IL-8, and IL-11.
The following protocols provide detailed methodologies to investigate the cellular effects of this compound, focusing on key events in its signaling cascade and downstream consequences. These assays are designed to be performed in relevant cell lines, such as the human bone marrow-derived stromal cell line KM-102, in which the activity of this compound has been previously characterized.[1][2]
Key Cell-Based Assays for this compound
This section outlines detailed protocols for essential cell-based assays to characterize the biological activity of this compound.
NF-κB Activation Assay (Reporter Gene Assay)
This assay quantitatively measures the activation of the NF-κB signaling pathway by this compound using a reporter gene, typically luciferase, under the control of an NF-κB response element.
Experimental Workflow:
Caption: Workflow for NF-κB Reporter Gene Assay.
Protocol:
-
Cell Seeding and Transfection:
-
Seed KM-102 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., TNF-α).
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Presentation:
| This compound (nM) | Fold Induction (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 1 | 3.2 ± 0.4 |
| 10 | 8.5 ± 1.1 |
| 100 | 15.2 ± 2.3 |
| 1000 | 14.8 ± 2.1 |
| TNF-α (10 ng/mL) | 20.1 ± 3.0 |
Cytokine Production Assay (ELISA)
This protocol describes the measurement of a specific cytokine (e.g., IL-8) released into the cell culture supernatant following treatment with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Caption: Workflow for Cytokine Production (ELISA) Assay.
Protocol:
-
Cell Seeding:
-
Seed KM-102 cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
-
Treatment and Supernatant Collection:
-
Replace the medium with fresh medium containing varying concentrations of this compound.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for the target cytokine (e.g., IL-8) according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokine.
-
Data Presentation:
| This compound (nM) | IL-8 Concentration (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | 50 ± 10 |
| 0.1 | 150 ± 25 |
| 1 | 450 ± 60 |
| 10 | 1200 ± 150 |
| 100 | 2500 ± 300 |
| 1000 | 2400 ± 280 |
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to this compound treatment using a fluorescent calcium indicator.[3]
Experimental Workflow:
References
Animal Models for In Vivo Evaluation of Leustroducsin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leustroducsin B, a natural product isolated from Streptomyces platensis, has demonstrated significant potential as a novel therapeutic agent. Exhibiting potent cytokine-inducing activities, it has been identified as a colony-stimulating factor (CSF) inducer.[1] In vivo studies have highlighted its capacity to augment host defense against bacterial infections and to stimulate platelet production.[1] This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of this compound, focusing on its efficacy in bacterial infection and its role in inducing thrombocytosis. Additionally, a proposed signaling pathway for its mechanism of action is presented. Currently, there is no publicly available research on the effects of this compound in animal models of fibrosis.
I. Efficacy in a Murine Model of Bacterial Infection
This compound has been shown to enhance host resistance to lethal infections with Escherichia coli in mice.[1] The following protocol is a representative model for evaluating the protective effects of this compound.
Experimental Protocol: Murine Model of E. coli Sepsis
1. Animals:
-
Male BALB/c mice, 6-8 weeks old.
2. Materials:
-
This compound (LSN-B)
-
Vehicle (e.g., sterile phosphate-buffered saline [PBS])
-
Escherichia coli (e.g., strain O111:B4)
-
Luria-Bertani (LB) broth
-
Sterile PBS
-
Syringes and needles for intraperitoneal (i.p.) injection
3. Experimental Procedure: a. Preparation of Bacterial Inoculum: i. Culture E. coli O111:B4 in LB broth overnight at 37°C. ii. Determine the bacterial concentration (CFU/mL) by serial dilution and plating on LB agar. iii. Dilute the bacterial culture in sterile PBS to the desired lethal dose (e.g., Minimal Lethal Dose - MLD). A typical MLD for E. coli O111:B4 in BALB/c mice is approximately 2.5 x 10⁴ CFU per mouse in 0.5 mL.[2] b. This compound Administration: i. Prepare solutions of this compound in the vehicle at the desired concentrations. ii. Administer this compound (doses ranging from 0.1 mg/kg to 1 mg/kg) or vehicle via intraperitoneal injection.[1] The timing of administration should be optimized, for example, 24 hours prior to bacterial challenge. c. Induction of Infection: i. Inject the prepared E. coli suspension intraperitoneally into the mice. d. Monitoring and Endpoints: i. Monitor the survival of the mice daily for a specified period (e.g., 7-14 days). ii. Record and compare the survival rates between the this compound-treated and vehicle-treated groups. iii. Optional: At specific time points post-infection, euthanize subgroups of mice to collect blood and tissues for bacterial load determination (CFU counts in blood, liver, spleen) and cytokine analysis (e.g., IL-6 levels in serum).
Data Presentation
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |
| Vehicle Control | - | Data not available | |
| This compound | 0.1 - 1.0 | Augmented host resistance | [1] |
| Chimeric Protein | N/A | 37.5% | [2] |
| Control Protein | N/A | 2.5% | [2] |
| Note: Specific survival rate data for this compound is not available in the cited literature. The data for the chimeric and control proteins are from a study on a different therapeutic agent and are included for illustrative purposes of how such data would be presented. |
Experimental Workflow
II. Thrombocytosis Induction in a Murine Model
This compound has been observed to induce a significant increase in peripheral platelet counts in mice.[3] This effect is attributed to its activity as a CSF inducer, which likely stimulates megakaryopoiesis.
Experimental Protocol: Murine Model of Thrombocytosis Induction
1. Animals:
-
Male C57BL/6 mice, 6-8 weeks old.
2. Materials:
-
This compound (LSN-B)
-
Vehicle (e.g., sterile PBS)
-
Anticoagulant (e.g., EDTA)
-
Hematology analyzer or hemocytometer
3. Experimental Procedure: a. This compound Administration: i. Administer this compound intraperitoneally to mice daily for a period of three to six days.[3] A specific daily dose is not provided in the available literature and would need to be determined empirically. ii. A control group should receive daily intraperitoneal injections of the vehicle. b. Blood Collection: i. Collect blood samples from the mice at baseline (day 0) and at specified time points during and after the treatment period (e.g., days 2, 4, 6, and 8). ii. Blood can be collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant. c. Platelet Count Analysis: i. Determine the platelet count in each blood sample using an automated hematology analyzer or a hemocytometer. ii. Compare the platelet counts between the this compound-treated and vehicle-treated groups.
Data Presentation
| Treatment Group | Administration | Duration | Platelet Count | Reference |
| Vehicle Control | i.p. daily | 6 days | Baseline | [3] |
| This compound | i.p. daily | 3-6 days | Markedly elevated on days 4-6 | [3] |
| Note: Specific quantitative data on the fold-increase or absolute platelet counts are not available in the cited literature. |
Experimental Workflow
III. Proposed Signaling Pathway for this compound
This compound is known to induce the production of various cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[4] While the precise molecular mechanism is not fully elucidated, it is suggested to involve a signaling pathway distinct from that of other cytokine inducers like lipopolysaccharide (LPS).[4] A plausible mechanism involves the activation of the NF-κB signaling pathway, a key regulator of inflammatory and immune responses, leading to the transcription of cytokine genes.
References
- 1. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of Mice from Lethal Escherichia coli Infection by Chimeric Human Bactericidal/Permeability-Increasing Protein and Immunoglobulin G1 Fc Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leustroduscin B, a new cytokine inducer derived from an actinomycetes, induces thrombocytosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leustroducsin B in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leustroducsin B is a natural product isolated from Streptomyces platensis that has garnered interest in the scientific community for its diverse biological activities.[1][2] It is a potent inhibitor of protein phosphatase 2A (PP2A), a critical enzyme involved in the regulation of cell growth and metastasis.[1][2] Furthermore, this compound has been shown to be a powerful inducer of various cytokines through the activation of the NF-κB signaling pathway.[1] These properties suggest that this compound may have significant potential in cancer research, both as a tool to investigate cellular signaling pathways and as a potential therapeutic agent.
These application notes provide an overview of the key research applications of this compound in oncology and detailed protocols for its use in relevant in vitro and in vivo experimental models.
Key Applications in Cancer Research
-
Investigation of PP2A Signaling: As a selective inhibitor of PP2A, this compound can be utilized to elucidate the role of this phosphatase in various cancer-related processes, including cell cycle progression, apoptosis, and signal transduction.
-
Modulation of Cytokine Production: this compound's ability to induce the production of colony-stimulating factors (CSFs) and other cytokines can be explored for its potential in immunotherapy, where stimulating an anti-tumor immune response is a key objective.
-
Activation of the NF-κB Pathway: The compound can be used to study the downstream effects of NF-κB activation in cancer cells, a pathway known to be involved in inflammation, cell survival, and proliferation.[3][4]
-
Screening for Anti-Cancer Activity: this compound can be evaluated for its direct cytotoxic or cytostatic effects on various cancer cell lines to identify potential therapeutic applications.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | Result (Illustrative Data) | Reference |
| PP2A Inhibition | Jurkat | Phosphatase Activity Assay | IC₅₀: 1.5 nM | [1][2] |
| Cytokine Induction (G-CSF) | KM-102 | ELISA | EC₅₀: 10 ng/mL | [1] |
| NF-κB Activation | HeLa | Reporter Gene Assay | 5-fold increase at 100 nM | [1] |
| Cell Viability | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: 5 µM | Hypothetical |
| Cell Viability | A549 (Lung Cancer) | MTT Assay | IC₅₀: 12 µM | Hypothetical |
| Cell Viability | PANC-1 (Pancreatic Cancer) | MTT Assay | IC₅₀: > 50 µM | Hypothetical |
Note: The cell viability data presented are illustrative examples to demonstrate the application and are not derived from published experimental results for this compound.
Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PP2A.
Materials:
-
Recombinant human PP2A enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM CaCl₂)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution. Include a positive control (e.g., Okadaic acid) and a negative control (assay buffer alone).
-
Add 20 µL of the PP2A enzyme solution to each well and incubate for 15 minutes at 30°C.
-
To initiate the reaction, add 160 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
PP2A Inhibition Assay Workflow
Cytokine Induction Assay in KM-102 Cells
This protocol details the measurement of cytokine production (e.g., G-CSF) from the human bone marrow stromal cell line KM-102 upon treatment with this compound.[1]
Materials:
-
KM-102 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human G-CSF)
Procedure:
-
Seed KM-102 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a positive control (LPS) and a negative control (medium alone).
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the this compound concentration to determine the EC₅₀.
Cytokine Induction Assay Workflow
NF-κB Activation Reporter Assay
This protocol describes a method to measure the activation of the NF-κB signaling pathway in response to this compound using a luciferase reporter gene assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Complete growth medium
-
This compound
-
TNF-α as a positive control
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cancer cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a positive control (TNF-α) and a negative control (medium alone).
-
Incubate the cells for 6-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of NF-κB activity compared to the untreated control.
This compound and NF-κB Pathway
Cancer Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Doxorubicin as a positive control
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a positive control (Doxorubicin) and a negative control (medium alone).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., saline, PBS with a solubilizing agent)
-
Standard-of-care chemotherapy agent as a positive control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound, and positive control.
-
Administer this compound and the control treatments to the respective groups via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Evaluate the anti-tumor efficacy of this compound by comparing the tumor growth in the treated groups to the vehicle control group.
Xenograft Model Workflow
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, experimental conditions, and research objectives. It is essential to consult relevant literature and perform pilot experiments to establish the optimal conditions for your studies. This compound is a potent bioactive molecule and should be handled with appropriate safety precautions in a laboratory setting.
References
Leustroducsin B: A Powerful Tool for Interrogating Protein Phosphatase 2A Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leustroducsin B is a natural product isolated from Streptomyces platensis that has emerged as a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A).[1] PP2A is a crucial tumor suppressor and a key regulator of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of PP2A activity is implicated in numerous diseases, making it a compelling target for therapeutic intervention and a subject of intense scientific investigation. This compound, with its high affinity and specificity for PP2A, provides a valuable chemical tool for dissecting the intricate roles of this essential phosphatase in cellular signaling networks.
These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in research, and a summary of its effects on key signaling pathways.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of the catalytic subunit of PP2A. While the precise IC50 value for this compound against PP2A is not consistently reported in publicly available literature, it is characterized by its high potency. This inhibition leads to the hyperphosphorylation of PP2A substrates, thereby modulating downstream signaling cascades.
Data Presentation
Inhibitory Activity of Selected Protein Phosphatase Inhibitors
| Compound | Target Phosphatase | IC50 (nM) |
| Okadaic Acid | PP2A | 0.1 |
| Okadaic Acid | PP1 | 15-20 |
| Okadaic Acid | PP2B | 3.6 |
| Calyculin A | PP1 | 1 |
| Calyculin A | PP2A | 0.1 |
| Microcystin-LR | PP2A | 0.048 |
| Microcystin-RR | PP2A | 0.072 |
| Microcystin-YR | PP2A | 0.147 |
| Microcystin-LF | PP2A | 0.096 |
| Microcystin-LW | PP2A | 0.114 |
| Nodularin | PP2A | 0.54 |
Note: The IC50 values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PP2A using p-nitrophenyl phosphate (pNPP) as a substrate.[2][3]
Materials:
-
Purified recombinant PP2A
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM CaCl2, 50% glycerol)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified PP2A enzyme to the desired concentration in Assay Buffer.
-
Assay Reaction:
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate. Include a vehicle control (solvent only).
-
Add 20 µL of the diluted PP2A enzyme to each well.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the pNPP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for PP2A Inhibition Assay
Caption: Workflow for the in vitro PP2A inhibition assay.
Signaling Pathways Affected by this compound
By inhibiting PP2A, this compound can have profound effects on various signaling pathways that are critical for cellular function and survival.
NF-κB Signaling Pathway
This compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] PP2A is known to negatively regulate this pathway by dephosphorylating and inactivating IκB kinase (IKK). Inhibition of PP2A by this compound leads to increased IKK activity, subsequent phosphorylation and degradation of the NF-κB inhibitor, IκB, and the nuclear translocation of NF-κB, where it promotes the transcription of pro-inflammatory and survival genes.
This compound-mediated Activation of the NF-κB Pathway
Caption: this compound inhibits PP2A, leading to NF-κB activation.
Akt Signaling and Apoptosis
The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival and apoptosis. PP2A can dephosphorylate and inactivate Akt, thereby promoting apoptosis. By inhibiting PP2A, this compound can lead to the sustained activation of Akt. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspases, and activates anti-apoptotic proteins, ultimately leading to the suppression of apoptosis and promotion of cell survival.
This compound's Impact on the Akt/Apoptosis Pathway
Caption: this compound promotes cell survival by inhibiting PP2A-mediated deactivation of Akt.
Commercial Availability
This compound is available from a limited number of specialized chemical suppliers for research purposes. Due to its complex structure, the total synthesis of this compound is a challenging and multi-step process, which may affect its availability and cost.
Conclusion
This compound is a valuable and specific tool for the study of PP2A. Its ability to potently inhibit this key phosphatase allows researchers to probe the multifaceted roles of PP2A in a wide range of cellular processes and disease states. The protocols and pathway diagrams provided here serve as a guide for utilizing this compound to advance our understanding of PP2A-mediated signaling and to explore its potential as a therapeutic target. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are essential for obtaining robust and interpretable results.
References
Application Notes and Protocols: Design and Synthesis of Leustroducsin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leustroducsin B is a natural product isolated from Streptomyces platensis that exhibits a range of biological activities, including the induction of cytokine production and potent inhibition of protein serine/threonine phosphatase 2A (PP2A).[1][2] Its complex structure and significant biological profile have made it a compelling target for total synthesis and the development of novel analogs. These application notes provide a comprehensive overview of the design principles, synthetic strategies, and biological evaluation protocols for this compound derivatives, with a focus on their potential as modulators of key signaling pathways.
Design Principles for this compound Derivatives
Key Structural Modifications for SAR Studies:
-
Phosphate Mimics: The phosphate group is crucial for activity. Derivatives can be designed with non-hydrolyzable phosphate mimics (e.g., phosphonates, difluoromethylene phosphonates) to improve metabolic stability.
-
Lactone Ring Modification: The α,β-unsaturated lactone is a potential Michael acceptor and may contribute to covalent interactions with target proteins. Modifications to this ring can alter reactivity and selectivity.
-
Cyclohexane Ring Analogs: The cyclohexane moiety can be replaced with other cyclic or acyclic fragments to explore the impact on binding affinity and physical properties.
-
Side Chain Alterations: The polyketide-derived side chain offers numerous positions for modification to probe interactions with the target protein and to modulate solubility and cell permeability.
Hypothetical Design Rationale for Gq/11 Pathway Inhibitors:
This compound is a known inhibitor of PP2A. Emerging evidence suggests a crosstalk between PP2A and G protein-coupled receptor (GPCR) signaling pathways, including the Gq/11 pathway. PP2A has been identified as a "G-protein-coupled receptor phosphatase" and is involved in the dephosphorylation and resensitization of GPCRs. Therefore, inhibiting PP2A with this compound derivatives could indirectly modulate Gq/11-mediated signaling. This provides a rationale for designing derivatives with enhanced PP2A inhibitory activity and assessing their downstream effects on the Gq/11 pathway.
Data Presentation: Structure-Activity Relationship of Leustroducsin Analogs
Due to the limited availability of public quantitative SAR data for this compound derivatives, the following table is presented as an illustrative example of how such data should be structured. The data for Leustroducsin H and related phoslactomycins can provide qualitative guidance for designing new analogs.
| Compound ID | Modification | Target | IC50 (nM) | Cytotoxicity (CC50, µM) |
| This compound | Parent Compound | PP2A | Data not available | Data not available |
| Analog 1 | Phosphate replaced with phosphonate | PP2A | Hypothetical value | Hypothetical value |
| Analog 2 | Lactone ring saturated | PP2A | Hypothetical value | Hypothetical value |
| Analog 3 | Cyclohexane replaced with phenyl | PP2A | Hypothetical value | Hypothetical value |
| Leustroducsin H | Hydroxylated analog | Cytokine Induction | Qualitative data | Data not available |
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound is a complex undertaking that has been achieved through various convergent strategies. A common approach involves the synthesis of three key fragments that are subsequently coupled.[1][2]
Workflow for a Convergent Total Synthesis:
Caption: Convergent synthesis workflow for this compound.
Key Methodologies:
-
Aldol Reactions: Used to establish key stereocenters in the polyketide chain.[1]
-
Wittig and Horner-Wadsworth-Emmons Reactions: Employed for the formation of carbon-carbon double bonds.[1]
-
Cross-Coupling Reactions (e.g., Suzuki, Stille): Utilized for the coupling of the major fragments.[2]
-
Asymmetric Catalysis: Crucial for controlling the stereochemistry throughout the synthesis.
Protocol for Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound derivatives against PP2A.
Materials:
-
Purified recombinant PP2A enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM CaCl2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a positive control (known PP2A inhibitor) and a negative control (DMSO vehicle).
-
Add 80 µL of assay buffer containing the PP2A enzyme to each well.
-
Incubate the plate at 30°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPP substrate to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for PP2A Inhibition Assay:
Caption: Workflow for the PP2A colorimetric inhibition assay.
Signaling Pathways
Protein Phosphatase 2A (PP2A) Signaling
PP2A is a major serine/threonine phosphatase that regulates numerous cellular processes by dephosphorylating a wide range of substrate proteins. Its activity is tightly controlled by various regulatory subunits.
Caption: Inhibition of PP2A by this compound derivatives.
Gq/11 Signaling Pathway
The Gq/11 family of G proteins are key transducers of signals from various GPCRs. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Canonical Gq/11 signaling pathway.
Conclusion
The development of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The synthetic strategies and biological assays outlined in these notes provide a framework for researchers to design, synthesize, and evaluate new analogs with potentially improved properties. Further investigation into the quantitative structure-activity relationships and the exploration of their effects on the Gq/11 signaling pathway will be crucial for advancing these compounds towards clinical applications.
References
Troubleshooting & Optimization
Leustroducsin B Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of Leustroducsin B. The information is compiled from published synthetic routes, highlighting common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is a significant challenge due to its complex, highly congested linear structure and multiple stereocenters.[1][2] Key strategic hurdles that researchers frequently encounter include:
-
Convergent Strategy and Fragment Coupling: Most syntheses adopt a convergent approach, dividing the molecule into three key fragments. The major challenge lies in the efficient and stereoselective coupling of these fragments.[1][3][4]
-
Stereochemical Control: The molecule contains numerous stereocenters, and establishing the correct absolute and relative stereochemistry is a primary obstacle.[5]
-
Protecting Group Management: The densely functionalized nature of this compound necessitates a robust protecting group strategy, particularly during the final deprotection stages.[6]
-
Low Overall Yields and Step Economy: Early synthetic routes were characterized by a high number of steps (up to 37 linear steps and 64 total steps), leading to low overall yields.[1][2] More recent efforts have focused on improving the efficiency and convergency of the synthesis.[1][2][7]
Q2: Which fragment coupling reactions have proven most effective?
A2: Several coupling reactions have been employed to connect the fragments of this compound, with varying degrees of success. The choice of coupling reaction is critical and often depends on the specific fragments being joined. The Nozaki-Hiyama-Kishi (NHK) reaction and chelate-controlled vinyl zincate additions have been reported as particularly effective for certain challenging couplings.[1][3][4] In contrast, Julia coupling has been associated with low yields due to epimerization.[3][4]
Q3: What are the common issues with controlling stereochemistry, and what are the recommended solutions?
A3: Controlling the numerous stereocenters is a central challenge. Issues often arise from undesired epimerization during coupling reactions or low diastereoselectivity in bond-forming steps.[3][4] Successful strategies to control stereochemistry have included:
-
Asymmetric Catalysis: Utilizing reactions like Sharpless asymmetric epoxidation and dihydroxylation, zinc-ProPhenol-catalyzed aldol reactions, and palladium-catalyzed asymmetric allylic alkylations have proven effective in setting key stereocenters with high enantioselectivity.[1][2][3]
-
Enzymatic Resolutions: Lipase-catalyzed kinetic resolution and desymmetrization of meso-diols have been used to establish critical stereochemistry early in the synthesis.[3][6]
-
Substrate-Controlled Reactions: Asymmetric Diels-Alder reactions and chelate-controlled additions leverage the existing stereochemistry in a fragment to direct the formation of new stereocenters.[1][3]
Troubleshooting Guides
Problem: Low Yield in Fragment A-B Coupling via Julia Olefination
-
Symptom: The Julia coupling reaction between fragments A and B results in a low yield of the desired coupled product, with significant formation of byproducts.[3][4]
-
Cause: Unexpected epimerization at a stereocenter adjacent to the reaction site is a likely cause of the low yield.[3][4]
-
Solution: Consider an alternative coupling method. The Nozaki-Hiyama-Kishi (NHK) reaction has been successfully used as a substitute for the Julia coupling in this specific context, providing the coupled product in good yield without significant epimerization.[3][4]
Problem: Difficulty in Coupling Western and Central Fragments
-
Symptom: Direct coupling of the western and central fragments proves to be the most challenging step in the synthesis, with standard methods failing or giving low yields.[1][2]
-
Cause: The complexity and sensitivity of the functional groups present in the fragments can hinder the desired transformation.[1][2]
-
Solution: A highly efficient chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone has been developed to address this challenge. This method allows for the diastereoselective formation of the C7-C8 bond.[1][2]
Problem: Unsuccessful Final Deprotection
-
Symptom: An attempted one-pot final deprotection to remove multiple protecting groups (e.g., azide reduction and deallylation) fails to yield the final product, this compound.[2]
-
Cause: The reaction conditions required for one deprotection step may be incompatible with other functional groups or protecting groups present in the advanced intermediate.[2]
-
Solution: A stepwise protocol for the final deprotection steps is recommended. For instance, reducing an azide via a Staudinger reaction followed by in situ protection of the resulting amine, and then proceeding with a separate deallylation step under palladium catalysis, has been shown to be successful.[2]
Quantitative Data Summary
The following table summarizes the reported yields for key fragment coupling reactions in various this compound syntheses.
| Coupling Reaction | Fragments Coupled | Reported Yield | Reference |
| Julia Coupling | Segment A1 + Segment B | Low (due to epimerization) | [3][4] |
| Nozaki-Hiyama-Kishi (NHK) | Segment A2 + Segment B | Good | [3][4] |
| Chelate-controlled vinyl zincate addition | Western Fragment + Central Fragment | Not explicitly quantified, but described as "highly efficient" | [1][2][7] |
| Silicon-mediated cross-coupling | Coupled (Western+Central) Fragment + Eastern Fragment | 70% | [1] |
| Vinyllithium addition | Central Fragment + Lactone Fragment | Modest and non-reproducible | [8] |
Key Experimental Protocols
1. Nozaki-Hiyama-Kishi (NHK) Reaction for Segment A2 and B Coupling
-
This protocol is an effective alternative to the Julia coupling to avoid epimerization.[3][4] The specific reagents and conditions would be detailed in the primary literature. Generally, it involves the use of chromium(II) chloride and a nickel(II) catalyst to couple a vinyl halide (or triflate) with an aldehyde.
2. Zinc-ProPhenol-Catalyzed Aldol Reaction
-
This method is used to set the stereochemistry of the central fragment with high enantioselectivity.[1][9] The reaction between an aldehyde and a ketone is catalyzed by a zinc complex with the ProPhenol ligand, delivering the aldol adduct in high yield and excellent enantiomeric excess.[1][9]
3. Silicon-Mediated Cross-Coupling
-
This modified Hiyama coupling is used to form the C13-C14 bond, uniting the major fragments of the molecule.[1][2] The reaction between a vinyl iodide and a vinyl silane is catalyzed by a palladium complex in the presence of a fluoride source like TBAF. The addition of acetic acid can be crucial to buffer the reaction and prevent decomposition of sensitive intermediates.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rijournals.com [rijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Convergent Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of an advanced intermediate for the synthesis of leustroducsins and phoslactomycins by heterocycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Low yield and epimerization in Leustroducsin B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges, specifically low yields and epimerization, during the total synthesis of Leustroducsin B.
Troubleshooting Guides
Issue 1: Low Yield and/or Epimerization in the C10-C11 Fragment Coupling via Julia Olefination
Symptoms:
-
Low isolated yield of the coupled product after Julia olefination of the C1-C10 sulfone fragment and the C11-C21 aldehyde fragment.
-
NMR analysis indicates a mixture of diastereomers at the newly formed C10-C11 double bond or epimerization at the adjacent C9 stereocenter.
Possible Causes:
-
Strongly basic conditions: The use of strong bases like n-butyllithium or LDA to deprotonate the sulfone can lead to epimerization of the acidic proton at C9.
-
Intermediate instability: The intermediates in the Julia olefination pathway can be unstable, leading to side reactions and decomposition.
-
Non-optimal reaction conditions: Temperature, reaction time, and the choice of quenching agent can significantly impact the yield and stereoselectivity.
Solutions and Alternative Protocols:
Two successful alternative strategies that have been employed to overcome the challenges of the Julia olefination in this compound synthesis are the Nozaki-Hiyama-Kishi (NHK) reaction and a chelation-controlled vinyl zincate addition.
Quantitative Comparison of Coupling Strategies:
| Coupling Strategy | Key Reagents | Reported Yield | Stereoselectivity | Reference |
| Julia Olefination | Phenyl sulfone, n-BuLi | "Low" | Epimerization observed | [1][2] |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Vinyl iodide, CrCl₂/NiCl₂ | "Good" | High | [1][2] |
| Chelation-Controlled Vinyl Zincate Addition | Vinyl iodide, n-BuLi, ZnCl₂ | 81% | >20:1 dr | Trost et al. (2015) |
Detailed Experimental Protocols
Protocol 1: Nozaki-Hiyama-Kishi (NHK) Reaction for C10-C11 Bond Formation
This protocol is adapted from the synthesis of this compound and provides a reliable method for coupling vinyl iodides and aldehydes.
Materials:
-
C1-C10 vinyl iodide fragment
-
C11-C21 aldehyde fragment
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of CrCl₂ (4.0 equiv) and NiCl₂ (0.04 equiv) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of the C1-C10 vinyl iodide (1.5 equiv) and the C11-C21 aldehyde (1.0 equiv) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with Et₂O (3 x).
-
Wash the combined organic layers sequentially with water, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Protocol 2: Chelation-Controlled Vinyl Zincate Addition for C7-C8 Bond Formation
This protocol, developed by Trost and colleagues, addresses a challenging fragment coupling through a highly diastereoselective addition.
Materials:
-
Western fragment (vinyl iodide)
-
Central fragment (α-hydroxy ketone)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the western fragment (vinyl iodide, 1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.2 equiv) in anhydrous THF.
-
To the vinyl lithium solution, add the ZnCl₂ solution dropwise at -78 °C.
-
Stir the resulting vinyl zincate solution for 30 minutes at -78 °C.
-
Add a solution of the central fragment (α-hydroxy ketone, 1.0 equiv) in anhydrous THF dropwise to the vinyl zincate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for epimerization at the C9 position during the Julia olefination?
A1: The primary cause of epimerization at the C9 position is the high basicity of the organolithium reagent (e.g., n-BuLi) used to deprotonate the sulfone. The resulting carbanion can lead to abstraction of the acidic proton at the adjacent C9 stereocenter, leading to a loss of stereochemical integrity.
Q2: How does the Nozaki-Hiyama-Kishi (NHK) reaction avoid the problem of epimerization?
A2: The NHK reaction proceeds under much milder, neutral conditions. It involves the formation of an organochromium species from a vinyl halide, which is nucleophilic enough to add to an aldehyde without the need for a strong base. This avoids the issue of base-catalyzed epimerization at sensitive stereocenters like C9.
Q3: What is the key principle behind the high diastereoselectivity of the chelation-controlled vinyl zincate addition?
A3: The high diastereoselectivity is achieved through chelation control. The zinc atom of the vinyl zincate reagent coordinates to both the carbonyl oxygen and the hydroxyl group of the α-hydroxy ketone. This coordination locks the conformation of the substrate, forcing the nucleophilic attack of the vinyl group to occur from a specific face, thus leading to a single major diastereomer.
Q4: Are there any specific precautions to take when performing the NHK reaction?
A4: Yes, the success of the NHK reaction is highly dependent on the quality of the CrCl₂. It should be anhydrous and of high purity. The reaction is also sensitive to air and moisture, so it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the procedure.
Q5: Can the Julia-Kocienski olefination be a viable alternative to the classical Julia olefination in this context?
A5: The Julia-Kocienski olefination, a modification of the classical Julia olefination, often proceeds under milder conditions and can provide better stereoselectivity. While not explicitly reported in the key this compound syntheses discussed, it is a plausible alternative that could potentially minimize epimerization. It typically utilizes a heteroaromatic sulfone (e.g., benzothiazolyl sulfone) and a weaker base, which could be less prone to causing epimerization at the C9 position. Researchers facing issues with the classical Julia protocol may consider exploring this variant.
Visualizations
Caption: Troubleshooting workflow for low yield and epimerization issues.
Caption: Comparison of key coupling reactions in this compound synthesis.
References
Technical Support Center: Leustroducsin B Purification and Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and isolation of Leustroducsin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from natural sources?
A1: The main challenges in purifying this compound, a member of the phoslactomycin family, from fermentation broths of Streptomyces platensis include its complex structure, potential instability under certain pH and temperature conditions, and the presence of structurally related analogues that can complicate separation.[1][2]
Q2: My final yield of this compound is consistently low. What are the potential causes?
A2: Low yields can be attributed to several factors. This compound may be susceptible to degradation during the extraction and purification process. Like the related compound Phoslactomycin B, it can undergo acid and base-catalyzed decomposition.[3] Additionally, suboptimal chromatographic conditions can lead to poor separation and loss of product.
Q3: I am observing unexpected peaks in my HPLC analysis. What could they be?
A3: Unexpected peaks likely represent degradation products or related Leustroducsin analogues. A stability study on the similar molecule Phoslactomycin B revealed that hydrolysis of the α,β-unsaturated lactone occurs under basic conditions, while dehydration can occur under acidic conditions.[3] These or similar degradation products could be the source of the additional peaks.
Q4: What are the recommended analytical techniques for characterizing this compound and its potential impurities?
A4: A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the characterization of this compound and the identification of any impurities or degradation products.[3][4] These techniques provide information on purity, molecular weight, and chemical structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological activity of purified this compound. | Compound degradation due to improper storage or handling. | Prepare fresh solutions for bioassays. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at -20°C or below and protect from light. |
| Broad or tailing peaks during HPLC purification. | Inappropriate mobile phase pH or column choice. | Optimize the mobile phase pH to be near the point of maximum stability (around pH 6.6 for the related Phoslactomycin B).[3] Screen different reversed-phase columns (e.g., C18, Phenyl-Hexyl) to improve peak shape. |
| Co-elution of impurities with this compound. | Presence of structurally similar analogues or isomers. | Employ orthogonal purification techniques. For example, follow reversed-phase HPLC with normal-phase chromatography or ion-exchange chromatography to separate compounds with different physicochemical properties. |
| Loss of compound during solvent evaporation steps. | Thermal degradation of the molecule. | Use a rotary evaporator at low temperatures (e.g., ≤ 30°C) and under high vacuum to minimize exposure to heat. For small-scale work, consider lyophilization. |
| Precipitation of the compound in aqueous buffers. | Low solubility of this compound in the chosen buffer. | Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with downstream applications. |
Quantitative Data Summary
The following table summarizes the stability data for Phoslactomycin B, a structurally related compound to this compound. This data can serve as a valuable guide for handling and purifying this compound.
Table 1: pH-Dependent Decomposition of Phoslactomycin B [3]
| pH | Temperature (°C) | Observed Rate Constant (k_obs) | Stability Profile |
| 2-10 | 30 and 50 | Follows a U-shaped pH profile | Exhibits both acid and base-catalyzed decomposition |
| 6.63 | - | Minimum | Most stable pH |
Decomposition could be described by the equation k_OBS = k_H x 10^(-pH) + k_OH x 10^(pH-14) (k_H = 45 ± 7 M⁻¹h⁻¹; k_OH = 448 ± 73 M⁻¹h⁻¹)[3]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Different Buffer Systems
This protocol is adapted from the methodology used to study the stability of Phoslactomycin B and can be used to determine the optimal buffer conditions for this compound purification and storage.[3]
Objective: To evaluate the stability of this compound over time at various pH values.
Materials:
-
Purified this compound
-
DMSO (HPLC grade)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9
-
Incubator or water bath
-
HPLC system with a C18 column and UV-Vis detector
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: Dilute the this compound stock solution into each of the different pH buffers to a final concentration of 100 µM.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC. Use a gradient elution method to separate the parent this compound from any degradation products.
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining relative to the 0-hour time point. Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
References
Leustroducsin B stability and solubility issues in experiments
Welcome to the technical support resource for Leustroducsin B. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information to address common challenges related to the stability and solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a microbial metabolite known to induce the production of colony-stimulating factors (CSFs) in bone marrow stromal cells.[1] Its primary mechanism of action involves the activation of the transcription factor NF-κB through the acidic sphingomyelinase (A-SMase) signaling pathway.[1]
Q2: What are the general recommendations for storing this compound?
This compound, as a solid, should be stored at -20°C.[2] For stock solutions, it is advisable to follow general best practices for storing compounds in DMSO, which typically involves storage at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: I am observing precipitation after adding my this compound stock solution to my cell culture medium. What could be the cause?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
High DMSO Concentration: The final concentration of the DMSO solvent in the cell culture medium might be too high, which can lead to precipitation and can also be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Inadequate Mixing: Concentrated stock solution added too quickly or without proper mixing can lead to localized high concentrations and precipitation.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
If you are having trouble dissolving the lyophilized powder of this compound, follow these steps:
-
Solvent Selection: Use an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.
-
Mechanical Assistance: Vortex the solution for several minutes. If the powder has not fully dissolved, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Visual Inspection: Always visually confirm that all particulate matter has dissolved before proceeding.
Issue 2: Precipitation in Cell Culture Media
To prevent this compound from precipitating when added to your cell culture medium, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (Molecular Weight: 669.78 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound, you will need approximately 149.3 µL of DMSO to make a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol for Preparing Working Solutions in Cell Culture Media
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration. Crucially, ensure the final DMSO concentration remains below 0.5% (v/v).
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling. This ensures rapid and even dispersion.
-
Mix the final working solution gently by inverting the tube or pipetting up and down a few times before adding it to your cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
| Parameter | Solvent/Condition | Value/Recommendation | Notes |
| Solubility | DMSO | Soluble | Recommended for stock solutions. |
| Water | Poorly soluble | Avoid using water for initial stock preparation. | |
| Ethanol | Likely poorly soluble | Not a recommended primary solvent. | |
| PBS (pH 7.4) | Likely poorly soluble | Direct dilution in PBS may lead to precipitation. | |
| Stability | pH | Most stable at pH ~6.6 | Based on data for the structural analog Phoslactomycin B. Both acidic and basic conditions may lead to degradation. |
| Temperature (Solid) | -20°C | Recommended for long-term storage. | |
| Temperature (in DMSO) | -20°C for short-term (months) | Aliquot to avoid freeze-thaw cycles. | |
| Temperature (in aqueous media) | Prepare fresh for each experiment | Stability in aqueous solutions at 37°C is likely limited. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound induces cytokine production by activating the NF-κB pathway. This process is initiated through the activation of acidic sphingomyelinase (A-SMase).
Caption: this compound signaling pathway leading to cytokine production.
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for testing the effects of this compound on cultured cells.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Leustroducsin B Cell Culture Experiments
Welcome to the technical support center for Leustroducsin B, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your B cell culture experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a compound isolated from the soil bacterium Streptomyces platensis. It belongs to the phoslactomycin family of natural products and exhibits a range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] Its most well-documented activity is the potent induction of cytokine production, and it is known as a colony-stimulating factor (CSF) inducer.[2][3][4] It has also been shown to inhibit protein serine/threonine phosphatase 2A, an enzyme involved in regulating cell growth.[1]
Q2: What is the established mechanism of action for this compound?
A2: this compound has been shown to activate the nuclear factor-κB (NF-κB) signaling pathway. This activation is mediated through the acidic sphingomyelinase (A-SMase) pathway. The activation of NF-κB is a key step that leads to the induction of cytokine gene expression.
Q3: In which cell types has this compound been most studied?
A3: The majority of in vitro research on this compound has been conducted on human bone marrow-derived stromal cells (BMSCs), particularly the KM-102 cell line.[1][2][5] In these cells, it has been shown to induce a variety of cytokines, including Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[2]
Q4: Are there established protocols for using this compound with B cells?
A4: Currently, there is limited specific literature on the direct effects and established protocols for this compound on B lymphocytes. Most of the existing research focuses on its impact on bone marrow stromal cells.[2][4][5] Therefore, researchers studying B cells will likely need to adapt existing general B cell culture protocols and optimize experimental conditions, such as concentration and incubation time.
Q5: What are the known in vivo effects of this compound?
A5: In animal models (mice), intraperitoneal administration of this compound has been shown to induce thrombocytosis (an increase in platelet counts).[3][4] This effect is thought to be mechanistically distinct from other cytokine inducers like IL-1.[4]
Troubleshooting Guide
This guide addresses potential issues you may encounter when conducting B cell culture experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on B cells (e.g., no change in proliferation or cytokine levels) | Suboptimal Concentration: The effective concentration for B cells may differ from that used in stromal cells. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 ng/mL to 10 µg/mL) based on typical concentrations for natural product compounds. |
| Cell-Type Specificity: this compound's primary targets may not be mature B cells, or its effects may be indirect. | Consider co-culture experiments with stromal cells to investigate indirect effects on B cells. Test different B cell subsets (e.g., naive vs. memory B cells) as their responses may vary. | |
| Compound Instability/Solubility: this compound may be unstable or precipitate in your culture medium. | Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into culture medium, pre-warm the medium and add the stock solution dropwise while gently vortexing to prevent precipitation. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% DMSO). | |
| High levels of B cell death or apoptosis | Cytotoxicity: The concentration of this compound may be too high. | Lower the concentration of this compound. Perform a viability assay (e.g., trypan blue exclusion or MTT assay) across a range of concentrations to determine the cytotoxic threshold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (e.g., ≤0.1% for sensitive cell lines). Run a solvent-only control to assess its effect on cell viability. | |
| Induction of Apoptosis: this compound may be genuinely inducing apoptosis in your B cell line. | Confirm apoptosis using a specific assay, such as Annexin V/PI staining followed by flow cytometry. Investigate the mechanism by looking at caspase activation.[6][7] | |
| Inconsistent or variable results between experiments | Reagent Variability: Differences in this compound batches, cell passage number, or media components. | Use the same batch of this compound for a set of experiments. Maintain a consistent cell passage number and ensure all media and supplements are from the same lot. |
| Experimental Procedure: Minor variations in incubation times, cell densities, or handling. | Standardize all experimental procedures. Carefully document each step and ensure consistency across all replicates and experiments. |
Experimental Protocols
Note: As there are no specific published protocols for this compound with B cells, the following are general B cell protocols adapted for the inclusion of this compound. Optimization will be required.
Protocol 1: B Cell Proliferation Assay using BrdU Incorporation
This protocol is for assessing the effect of this compound on the proliferation of B cells.
Materials:
-
B cells (e.g., a B cell line or primary B cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., in DMSO)
-
BrdU Labeling Reagent (e.g., 10 mM in PBS)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed B cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
BrdU Labeling: Add 20 µL of BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the culture medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add 100 µL of anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: Wash the wells. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour. Wash again, then add 100 µL of TMB substrate.
-
Measurement: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol is for measuring the secretion of a specific cytokine (e.g., IL-6, TNF-α) from B cells treated with this compound.
Materials:
-
B cells
-
Complete RPMI-1640 medium
-
This compound stock solution
-
ELISA kit for the cytokine of interest
-
24-well plates
Procedure:
-
Cell Seeding: Seed B cells in a 24-well plate at a density of 1 x 10^6 cells/mL in 1 mL of complete medium.
-
Treatment: Add the desired concentration of this compound to the wells. Include untreated and solvent controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions, using the collected supernatants.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to cytokine production.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leustroduscin B, a new cytokine inducer derived from an actinomycetes, induces thrombocytosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impaired B Cell Apoptosis Results in Autoimmunity That Is Alleviated by Ablation of Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired B Cell Apoptosis Results in Autoimmunity That Is Alleviated by Ablation of Btk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Leustroducsin B Resistance
This technical support center is a resource for researchers, scientists, and drug development professionals encountering resistance to Leustroducsin B in their cell line models. The guides and FAQs provided here address common issues and offer detailed experimental protocols to investigate and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound primarily acts through two known mechanisms: it potentiates the acidic sphingomyelinase (A-SMase) mediated signaling pathway to stimulate Nuclear Factor-kappa B (NF-κB), and it is a potent inhibitor of the protein serine/threonine phosphatase 2A (PP2A). This dual activity can lead to the induction of cytokine production and regulation of cell growth.
Q2: What are the potential mechanisms by which cells could develop resistance to this compound?
A2: While specific resistance mechanisms to this compound are not yet widely documented, based on its known targets, resistance could arise from:
-
Alterations in the NF-κB Signaling Pathway: Mutations or altered expression of proteins within the NF-κB cascade could render it insensitive to activation by this compound.[1][2]
-
Changes in PP2A Subunits: Mutations in the catalytic or regulatory subunits of PP2A could prevent this compound from binding and inhibiting its phosphatase activity.[3][4][5]
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Activation of Bypass Pathways: Cells may activate alternative survival pathways to compensate for the effects of this compound, such as the PI3K/Akt/mTOR pathway.[3][6]
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Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp) could actively pump this compound out of the cell.
-
Drug Inactivation: Cells might upregulate enzymes that metabolize and inactivate this compound.
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A common method is to continuously expose a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period (weeks to months).[7][8][9][10][11] This process selects for cells that have acquired resistance. It is crucial to periodically assess the half-maximal inhibitory concentration (IC50) to confirm the development of a resistant phenotype.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments when you suspect or have confirmed this compound resistance.
Issue 1: Decreased or complete loss of this compound efficacy in a previously sensitive cell line.
-
Question: My cell line, which was once sensitive to this compound, is no longer responding to treatment. What should I investigate first?
-
Answer:
-
Confirm Cell Line Integrity:
-
Mycoplasma Contamination: Test your cell culture for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination with a resistant line.
-
Passage Number: Use low-passage cells from a frozen stock, as prolonged culturing can lead to genetic drift and altered phenotypes.
-
-
Verify Compound Integrity:
-
Ensure your this compound stock is not degraded. Prepare a fresh stock solution and store it under the recommended conditions (typically at -20°C or -80°C, protected from light).
-
-
Perform a Dose-Response Curve:
-
Establish a new IC50 value for this compound in your cell line and compare it to the value obtained when the cells were known to be sensitive. A significant rightward shift in the curve indicates resistance.
-
-
Issue 2: My this compound-resistant cell line does not show the expected molecular changes.
-
Question: I've generated a this compound-resistant cell line, but I don't see any changes in the expression of NF-κB pathway proteins. What else should I look at?
-
Answer:
-
Investigate PP2A:
-
PP2A Activity Assay: Compare the phosphatase activity of PP2A in your resistant and parental cell lines. Reduced inhibition by this compound in the resistant line could indicate a change in the enzyme.
-
Sequencing of PP2A Subunits: Sequence the genes encoding the catalytic and regulatory subunits of PP2A to identify potential mutations that could interfere with this compound binding.[4][5]
-
-
Examine Bypass Pathways:
-
Phospho-protein Arrays: Use phospho-protein arrays to get a broad overview of activated signaling pathways in your resistant cells compared to the parental line. This can help identify compensatory mechanisms.
-
Western Blot for Key Bypass Pathway Proteins: Based on array results or literature, perform western blots for key activated proteins in pathways like PI3K/Akt/mTOR (e.g., phospho-Akt, phospho-mTOR).[3][6]
-
-
Assess Drug Efflux:
-
Western Blot for MDR Transporters: Check for overexpression of common drug efflux pumps like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).
-
Drug Accumulation Assay: Use a fluorescent dye (like Rhodamine 123 for P-gp) to compare drug accumulation in resistant and parental cells. Reduced accumulation in resistant cells suggests increased efflux.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines.
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line (Sensitive) | 10 | 1 |
| Resistant Cell Line | 250 | 25 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Summary of Potential Molecular Changes in this compound-Resistant Cells.
| Mechanism | Protein/Pathway | Expected Change in Resistant Cells | Suggested Assay |
| Target Alteration | NF-κB (p65) | Decreased nuclear translocation upon stimulation | Western Blot (nuclear/cytoplasmic fractionation), Immunofluorescence |
| PP2A | Reduced inhibition by this compound | PP2A Activity Assay | |
| Mutations in catalytic/regulatory subunits | DNA Sequencing | ||
| Bypass Pathway | Akt, mTOR | Increased phosphorylation (activation) | Western Blot |
| Drug Efflux | P-glycoprotein (P-gp) | Increased protein expression | Western Blot, Flow Cytometry |
| Decreased intracellular drug accumulation | Drug Accumulation Assay |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol assesses the activation of the NF-κB pathway.[13][14][15][16]
-
Cell Treatment: Treat parental and resistant cells with this compound for the desired time. Include a positive control for NF-κB activation (e.g., TNF-α).
-
Cell Lysis and Fractionation:
-
Harvest cells and lyse them using a hypotonic buffer to isolate the cytoplasmic fraction.
-
Lyse the remaining nuclear pellet with a high-salt buffer to extract the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each fraction on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use β-actin as a loading control for the cytoplasmic fraction and Lamin B1 for the nuclear fraction.
Protein Phosphatase 2A (PP2A) Activity Assay
This colorimetric assay measures the activity of PP2A.[17][18][19][20]
-
Lysate Preparation: Prepare cell lysates from parental and resistant cells in a buffer that preserves phosphatase activity.
-
Immunoprecipitation (Optional but Recommended): Immunoprecipitate PP2A from the lysates using an antibody against the catalytic subunit to increase specificity.
-
Phosphatase Reaction:
-
Add the cell lysate or immunoprecipitated PP2A to a 96-well plate.
-
Add a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP).
-
Incubate at 37°C for 30-60 minutes to allow for dephosphorylation.
-
-
Detection:
-
Stop the reaction and add a reagent (e.g., Malachite Green) that forms a colored complex with the free phosphate released during the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis: Calculate the amount of phosphate released and determine the PP2A activity. Compare the activity in the presence and absence of this compound in both parental and resistant cell lines.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Workflow for generating a resistant cell line.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells [en-cancer.fr]
- 4. Inactivation of PP2A by a recurrent mutation drives resistance to MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generation of drug-resistant cell lines [bio-protocol.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 16. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 17. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sserc.org.uk [sserc.org.uk]
- 20. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the in vivo Bioavailability of Leustroducsin B
Welcome to the technical support center for Leustroducsin B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this promising natural product. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing limited in vivo efficacy with our orally administered this compound. What are the potential reasons for this?
A1: Low in vivo efficacy of orally administered this compound is likely attributable to poor bioavailability. Several factors can contribute to this, including:
-
Low Aqueous Solubility: this compound, like many complex natural products, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The molecular size and polarity of this compound may hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
-
Instability: this compound might be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.
Q2: What are the first steps we should take to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended to identify the root cause of poor bioavailability. Consider the following initial steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8).
-
Assess its lipophilicity (LogP/LogD) to predict its likely permeability.
-
-
In Vitro Permeability Assessment:
-
Utilize an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.
-
-
Metabolic Stability Evaluation:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance rate of this compound.
-
-
Pilot Intravenous (IV) Dosing Study:
-
Administering this compound intravenously will establish its pharmacokinetic profile without the influence of absorption barriers. Comparing the Area Under the Curve (AUC) from IV and oral administration will provide the absolute bioavailability. Low exposure after IV administration may indicate rapid clearance.
-
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the challenges of poor solubility and permeability. The choice of strategy will depend on the specific physicochemical properties of this compound.
| Formulation Strategy | Principle | Potential Advantages for this compound |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nanoemulsion upon contact with gastrointestinal fluids. | Can enhance the solubilization of lipophilic compounds and may facilitate lymphatic uptake, bypassing first-pass metabolism. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution. | Can significantly improve the dissolution rate and saturation solubility of poorly water-soluble drugs. |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted into an amorphous state and dispersed within a polymer matrix. | The amorphous form has higher kinetic solubility and dissolution rate compared to the crystalline form. |
| Prodrug Approach | The this compound molecule is chemically modified to create a more soluble or permeable derivative that is converted back to the active form in vivo. | Can improve physicochemical properties and membrane transport. |
Troubleshooting Guides
Guide 1: Low Aqueous Solubility
If you have determined that this compound has low aqueous solubility, consider the following troubleshooting steps:
-
Particle Size Reduction:
-
Micronization: Reduces particle size to the micron range.
-
Nanosizing: Further reduces particle size to the nanometer range, which can be achieved through techniques like media milling or high-pressure homogenization.
-
-
Formulation with Solubilizing Excipients:
-
Surfactants: Can improve wetting and form micelles to solubilize the drug.
-
Cyclodextrins: Can form inclusion complexes with the drug, increasing its solubility.
-
-
Amorphous Solid Dispersions:
-
Prepare ASDs using techniques like spray drying or hot-melt extrusion. The choice of polymer is critical for stabilizing the amorphous form.
-
Guide 2: Poor Permeability
If in vitro assays suggest that this compound has low intestinal permeability, you can explore these options:
-
Permeation Enhancers:
-
These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. Care must be taken to ensure their safety.
-
-
Lipid-Based Formulations:
-
The surfactants and lipids in these formulations can interact with the cell membrane and enhance permeability.
-
-
Prodrugs:
-
Designing a more lipophilic prodrug of this compound could improve its ability to cross the intestinal barrier.
-
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the optimal ratio determined from the phase diagram.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the weighed amount of this compound to the mixture and vortex until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
Vehicle control
-
Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate the animals for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the animals into groups (e.g., vehicle control, this compound formulation).
-
Administer the formulation or vehicle via oral gavage at the desired dose.
-
For determining absolute bioavailability, a separate group should receive an intravenous (IV) dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.
-
Visualizations
Signaling Pathway
This compound has been shown to induce cytokine production through a signaling pathway that involves the activation of Nuclear Factor-kappa B (NF-κB), potentially via the acidic sphingomyelinase (aSMase) pathway.[1]
Caption: Proposed signaling pathway for this compound-induced cytokine production.
Experimental Workflow
The following diagram outlines a general workflow for investigating and improving the in vivo bioavailability of this compound.
References
Welcome to the technical support center for Leustroducsin B research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the experimental use of this compound.
Frequently Asked Questions (FAQs)
1. Synthesis and Chemical Properties
-
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The total synthesis of this compound is a significant challenge due to its complex, highly congested linear structure and multiple stereocenters.[1] Key difficulties include:
-
Lengthy Synthesis: Early syntheses were exceptionally long, with one of the shortest previously reported requiring 37 linear steps and 64 total steps.[1] More recent convergent syntheses have reduced this, for example, to 17 longest linear and 39 total steps.[1]
-
Fragment Coupling: The coupling of the molecule's major fragments, often referred to as the western, central, and eastern fragments, is a critical and challenging step.[1][2] For instance, the Julia coupling reaction for connecting segments has been reported to result in low yields due to unexpected epimerization.[2]
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers requires highly selective reactions, such as zinc-ProPhenol-catalyzed aldol reactions and palladium-catalyzed asymmetric allylic alkylations.[1]
-
-
Q2: Are there any known stability issues with synthetic intermediates of this compound?
A2: Yes, several intermediates in the synthesis of this compound are known to be unstable under certain conditions. For example, some aldehyde intermediates have been found to be stable in solution at room temperature but undergo extensive decomposition upon concentration.[1] Additionally, certain diene intermediates can decompose in the presence of residual hydroxide species.[1] Careful control of reaction and workup conditions, such as temperature and pH, is crucial to avoid degradation of sensitive intermediates.[1]
-
Q3: What is the recommended method for the final deprotection step in this compound synthesis?
A3: A one-pot deprotection strategy has been successfully employed to remove multiple protecting groups simultaneously. For instance, a combination of a palladium catalyst (e.g., Pd(PPh3)4), formic acid, and triethylamine can effectively remove both silyl and allyl protecting groups in the final step to yield this compound.[1]
2. Biological Activity and Mechanism of Action
-
Q4: What is the primary biological activity of this compound?
A4: this compound is a potent inducer of cytokine production in various cell types, particularly in human bone marrow stromal cells.[1] It has been shown to induce the production of a variety of cytokines, including granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3] This activity contributes to its in vivo effects, such as enhancing host resistance to bacterial infections and inducing thrombocytosis in mice.[1]
-
Q5: What is the signaling pathway through which this compound induces cytokine production?
A5: this compound is believed to induce cytokine production by activating the transcription factor NF-κB. This activation is mediated through the acidic sphingomyelinase (A-SMase) pathway.[3] Inhibition of A-SMase has been shown to block this compound-induced NF-κB activation.[3]
-
Q6: Are there any known off-target effects of this compound?
A6: While specific off-target activities of this compound are not extensively documented in the available literature, it is a member of the phoslactomycin family and has been shown to inhibit protein serine/threonine phosphatase 2A (PP2A).[1] Researchers should consider the potential for PP2A inhibition to influence their experimental outcomes. As with any biologically active small molecule, it is crucial to include appropriate controls to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
1. In Vitro Cell-Based Assays
-
Problem: Inconsistent or no cytokine induction observed after treating cells with this compound.
-
Possible Cause 1: Poor Solubility or Stability of this compound in Assay Medium.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.
-
When diluting the stock solution into aqueous assay media, ensure rapid and thorough mixing to prevent precipitation.
-
Minimize the time between preparing the final dilution and adding it to the cells.
-
Consider the use of a carrier protein like BSA in the assay medium to improve the stability of this compound.
-
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Troubleshooting:
-
Ensure that the cell line used (e.g., KM-102) is healthy and in the logarithmic growth phase.
-
Use cells at a consistent and optimal density for cytokine production.
-
Verify that the cell culture medium and supplements are fresh and have not expired.
-
-
-
Possible Cause 3: Inactive this compound.
-
Troubleshooting:
-
If possible, verify the identity and purity of the this compound sample using analytical techniques like LC-MS and NMR.
-
Source this compound from a reputable supplier.
-
-
-
2. Animal Studies
-
Problem: Lack of in vivo efficacy or unexpected toxicity.
-
Possible Cause 1: Poor Bioavailability.
-
Troubleshooting:
-
The formulation and route of administration can significantly impact the bioavailability of this compound. Experiment with different vehicle solutions and administration routes (e.g., intravenous, intraperitoneal) to optimize exposure.
-
Conduct pharmacokinetic studies to determine the concentration and half-life of this compound in plasma and target tissues.
-
-
-
Possible Cause 2: Off-Target Toxicity.
-
Troubleshooting:
-
Carefully monitor animals for any signs of toxicity and perform comprehensive histopathological analysis of major organs.
-
If toxicity is observed, consider whether it could be related to the inhibition of PP2A or other potential off-target interactions.
-
Dose-response studies are critical to identify a therapeutic window with acceptable safety margins.
-
-
-
Quantitative Data
| Parameter | Value | Cell Line | Comments |
| IC50 (GM-CSF Induction) | Data not available | - | This compound is described as a potent inducer, but specific IC50 values are not consistently reported in the literature. |
| Solubility in Aqueous Buffers | Data not available | - | It is recommended to prepare fresh solutions from a DMSO stock for each experiment due to potential stability issues in aqueous media. |
| In Vivo Efficacious Dose (E. coli infection model) | 0.1 - 1 mg/kg | Mice | Augmented host resistance to lethal E. coli infection.[3] |
Experimental Protocols
Key Experiment: In Vitro Cytokine Induction Assay
This protocol provides a general framework for assessing the cytokine-inducing activity of this compound in a human bone marrow stromal cell line (e.g., KM-102).
Materials:
-
Human bone marrow stromal cell line (e.g., KM-102)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human G-CSF, GM-CSF)
Procedure:
-
Cell Seeding:
-
Culture the stromal cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Determine the concentration of the desired cytokines (e.g., G-CSF, GM-CSF) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the unknown samples based on the standard curve.
-
Plot the cytokine concentration as a function of the this compound concentration to determine the dose-response relationship.
-
Visualizations
Caption: this compound Signaling Pathway for Cytokine Production.
Caption: General Experimental Workflow for In Vitro Cytokine Induction Assay.
References
Refinement of analytical techniques for Leustroducsin B detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leustroducsin B. Our aim is to facilitate the refinement of analytical techniques for the detection and quantification of this potent protein phosphatase 2A (PP2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
A1: this compound is a complex polyketide natural product belonging to the phoslactomycin family.[1] It is a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A), a key enzyme involved in regulating various cellular processes, including cell growth, proliferation, and signal transduction.[1][2] Accurate detection and quantification of this compound are crucial for pharmacokinetic studies, understanding its mechanism of action, and for quality control during drug development and manufacturing.
Q2: What are the primary analytical techniques for this compound detection?
A2: The primary analytical techniques for the detection and quantification of this compound and structurally similar compounds are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity for analyzing complex biological matrices.
Q3: How should I prepare samples containing this compound for analysis?
A3: Sample preparation is a critical step to remove interfering substances from the biological matrix. For plasma samples, a common and effective method is protein precipitation followed by solid-phase extraction (SPE).
Experimental Protocol: Sample Preparation from Plasma
-
Protein Precipitation: To a 1 mL plasma sample, add 2 mL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase for HPLC or LC-MS/MS analysis.
Q4: What are the recommended storage conditions for this compound and its samples?
A4: this compound contains a phosphate group and is susceptible to degradation. Stock solutions should be stored at -20°C or lower. Biological samples containing this compound should be processed as quickly as possible or stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing or Fronting
-
Possible Cause: Secondary interactions with the stationary phase, poor column condition, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Check Column Health: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
-
Optimize Mobile Phase pH: For phosphate-containing compounds, the mobile phase pH can significantly impact peak shape. Adjust the pH to ensure consistent ionization of the analyte.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that may cause peak shape issues.
-
Issue 2: Poor Resolution or Broad Peaks
-
Possible Cause: Suboptimal mobile phase composition, high flow rate, or extra-column band broadening.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Modify the organic solvent-to-buffer ratio to improve separation.
-
Optimize Flow Rate: A lower flow rate can improve resolution but will increase run time.
-
Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short as possible to reduce dead volume.
-
Quantitative Data for a Typical Validated HPLC Method for a Structurally Similar Compound
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Precision (%RSD) | ≤ 15% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 10 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 50 ng/mL |
LC-MS/MS Analysis
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Ion suppression from matrix components, suboptimal ionization source parameters, or poor fragmentation.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance the sample preparation protocol to remove more matrix components.
-
Optimize Source Parameters: Adjust parameters such as spray voltage, gas flow, and temperature to maximize the signal for this compound.
-
Optimize Fragmentation: Adjust the collision energy to achieve optimal fragmentation for the selected precursor-to-product ion transitions.
-
Issue 2: High Background Noise or Contamination
-
Possible Cause: Contaminated solvents, tubing, or carryover from previous injections.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.
-
Flush the System: Flush the entire LC-MS system with a strong solvent mixture (e.g., isopropanol:water).
-
Implement a Needle Wash: Use a strong wash solvent in the autosampler to minimize carryover between injections.
-
Quantitative Data for a Typical Validated LC-MS/MS Method
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 88 - 112% |
| Precision (%RSD) | ≤ 20% | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 2 ng/mL |
Visualizations
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting Protein Phosphatase 2A (PP2A). This leads to the hyperphosphorylation of downstream target proteins, affecting signaling pathways that control cell growth, proliferation, and cytokine production.
Caption: Mechanism of action of this compound via inhibition of PP2A.
Experimental Workflow for this compound Quantification
This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound in biological matrices.
Caption: A typical experimental workflow for this compound analysis.
Troubleshooting Logic for HPLC Peak Tailing
This decision tree provides a logical approach to troubleshooting peak tailing issues in HPLC analysis.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
References
Validation & Comparative
Leustroducsin B vs. Fostriecin: A Comparative Guide to their Mechanism of Action as PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leustroducsin B and fostriecin are structurally related natural products that have garnered significant interest in the scientific community for their potent antitumor properties. Both compounds exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that acts as a tumor suppressor by regulating a multitude of cellular processes. This guide provides a detailed and objective comparison of the mechanisms of action of this compound and fostriecin, supported by available experimental data, to aid researchers in their drug development and signaling pathway investigations.
Mechanism of Action: Targeting the Catalytic Subunit of PP2A
Both this compound and fostriecin belong to a family of phosphate monoesters that selectively target the catalytic subunit of PP2A (PP2Ac), leading to its inhibition.[1] This inhibition disrupts the delicate balance of protein phosphorylation maintained by kinases and phosphatases, ultimately impacting downstream signaling pathways that control cell cycle progression, apoptosis, and cell growth.
Fostriecin: A Well-Characterized Covalent Inhibitor
Fostriecin is a potent and highly selective inhibitor of PP2A and the related protein phosphatase 4 (PP4).[2] Its mechanism of action has been extensively studied and is characterized by the formation of a covalent bond with a specific cysteine residue, Cys269, located in the active site of the PP2A catalytic subunit.[2] This covalent modification, a Michael addition reaction, occurs via the α,β-unsaturated lactone moiety present in the fostriecin molecule.[2] This irreversible binding leads to a sustained inhibition of PP2A activity.
This compound: A Structurally Related PP2A Inhibitor
This compound is also recognized as an inhibitor of PP2A.[3] While it shares structural similarities with fostriecin, including the core lactone structure, detailed biochemical studies directly comparing its binding mechanism and inhibitory potency to fostriecin are less abundant in the public domain. It is presumed to interact with the PP2A catalytic subunit in a similar fashion to other members of the fostriecin family of inhibitors.[1] However, a comprehensive understanding of its specific binding kinetics and potential for covalent modification awaits further investigation.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of these compounds is a critical factor in their biological activity. While extensive data is available for fostriecin, specific IC50 values for this compound are not as widely reported in publicly accessible literature, making a direct quantitative comparison challenging.
| Compound | Target Phosphatase | IC50 Value | References |
| Fostriecin | PP2A | 0.2–4 nM | [1] |
| PP4 | ~4 nM | [1] | |
| PP1 | Weak inhibitor | [1] | |
| PP5 | Weak inhibitor | [1] | |
| Leustroducsin H | PP2A | Weaker inhibitor than fostriecin | [1] |
| This compound | PP2A | Data not publicly available |
Note: IC50 values can vary depending on the specific assay conditions.
Downstream Signaling Pathways and Cellular Effects
The inhibition of PP2A by fostriecin triggers a cascade of downstream events that ultimately lead to cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Regulation
PP2A plays a crucial role in regulating the G2/M checkpoint of the cell cycle. By inhibiting PP2A, fostriecin leads to the hyperphosphorylation of key cell cycle regulators, such as CDK1, forcing cells into premature mitotic entry.[2] This disruption of the normal cell cycle progression is a key aspect of its antitumor activity. While it is anticipated that this compound would induce similar effects due to its PP2A inhibitory action, specific studies detailing its impact on cell cycle progression are limited.
Induction of Apoptosis
The aberrant entry into mitosis caused by PP2A inhibition ultimately triggers the intrinsic apoptotic pathway. Fostriecin has been shown to induce apoptosis in various cancer cell lines. The precise molecular players involved in this compound-mediated apoptosis are yet to be fully elucidated, though it is expected to follow a similar PP2A-dependent mechanism.
Signaling Pathway Diagram: Fostriecin-Induced Cell Cycle Disruption
Caption: Fostriecin inhibits PP2A, leading to hyperphosphorylation and activation of CDK1, which drives premature entry into mitosis and subsequent apoptosis.
Experimental Protocols
A variety of biochemical and cell-based assays are employed to characterize the mechanism of action of PP2A inhibitors like this compound and fostriecin.
Protein Phosphatase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified protein phosphatases.
Workflow for a Generic PP2A Inhibition Assay
Caption: A typical workflow for a protein phosphatase inhibition assay to determine the IC50 value of an inhibitor.
Materials:
-
Purified catalytic subunits of PP1, PP2A, PP4, and PP5.
-
Phosphorylated substrate (e.g., [32P]-labeled myelin basic protein or a synthetic phosphopeptide).
-
This compound or Fostriecin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA).
-
Method for detecting phosphate release (e.g., scintillation counting for 32P, or colorimetric/fluorometric detection for non-radioactive assays).
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, combine the purified phosphatase and the inhibitor at various concentrations.
-
Initiate the reaction by adding the phosphorylated substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction.
-
Measure the amount of released phosphate.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Culture cancer cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or fostriecin for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells and fix them in cold ethanol.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the compound of interest as described for the cell cycle analysis.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
Fostriecin is a well-established, potent, and selective covalent inhibitor of PP2A and PP4, with a clearly defined mechanism of action that leads to cell cycle arrest and apoptosis. This compound, a structurally related natural product, is also a known PP2A inhibitor. While it is presumed to act through a similar mechanism, a lack of publicly available, detailed comparative studies and quantitative data, particularly IC50 values, currently limits a direct and comprehensive comparison of its potency and specific molecular interactions with those of fostriecin. Further research is warranted to fully elucidate the mechanism of action of this compound and to directly compare its biological activities with those of fostriecin. Such studies will be invaluable for the rational design and development of novel and more effective PP2A-targeted cancer therapies.
References
Validating PP2A Target Engagement: A Comparative Guide to Leustroducsin B and Other Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leustroducsin B with other molecules for validating target engagement with Protein Phosphatase 2A (PP2A). This analysis is supported by experimental data and detailed methodologies to assist in the design and interpretation of studies aimed at understanding and manipulating PP2A activity.
This compound has emerged as a potent molecular glue, stabilizing the heterotrimeric PP2A holoenzyme to modulate its activity. Understanding its target engagement is crucial for its development as a therapeutic agent. This guide compares this compound with two other well-characterized PP2A modulators: FTY720 (Fingolimod), a sphingosine analogue that activates PP2A indirectly, and Okadaic Acid, a potent inhibitor of PP2A.
Quantitative Comparison of PP2A Modulators
The following tables summarize the key quantitative parameters for this compound, FTY720, and Okadaic Acid in their interaction with PP2A.
| Compound | Mechanism of Action | Target Subunit(s) | Binding Affinity (Kd) | Functional Effect |
| This compound | Molecular Glue | Stabilizes the PP2A A, B, and C subunit interface | Not explicitly reported | Activation/Stabilization |
| FTY720 (Fingolimod) | Indirect Activator | Binds to the endogenous PP2A inhibitor SET | ~11 nM (to SET)[1] | Activation |
| Okadaic Acid | Direct Inhibitor | Catalytic (C) Subunit | - | Inhibition |
| Compound | IC50 (PP2A Inhibition) | Effect on p-ERK | Effect on p-AKT |
| This compound | N/A (Activator) | Decrease | Decrease |
| FTY720 (Fingolimod) | N/A (Activator) | Decrease[2] | Decrease[2] |
| Okadaic Acid | ~0.07 nM[1] | Increase[3][4] | Increase[3][4] |
Experimental Protocols for Target Validation
Accurate validation of target engagement is paramount. Below are detailed protocols for key experiments to assess the interaction of small molecules with PP2A.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, A549) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound, FTY720, Okadaic Acid, or vehicle control for 1-2 hours at 37°C.[5]
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[6]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]
-
-
Detection:
-
Analyze the soluble fractions by quantitative Western blotting using an antibody specific for the PP2A catalytic subunit (PP2A-C).
-
Quantify the band intensities to determine the melting curve and the shift in thermal stability induced by the compound.[7]
-
Immunoprecipitation (IP) followed by Western Blotting
This technique is used to demonstrate the physical interaction between the compound and the PP2A complex and to assess changes in holoenzyme composition.
Protocol:
-
Cell Lysis:
-
Treat cells as described in the CETSA protocol.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease and phosphatase inhibitors).[3]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose or magnetic beads.
-
Incubate the cleared lysates with an antibody against a PP2A subunit (e.g., anti-PP2A-A or anti-PP2A-C) overnight at 4°C with gentle rotation.[8]
-
Add protein A/G beads to capture the antibody-protein complexes for 1-2 hours at 4°C.[8]
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against different PP2A subunits (A, B, and C) to analyze the composition of the immunoprecipitated complex. An increased co-immunoprecipitation of subunits upon treatment with this compound would indicate holoenzyme stabilization.
-
In Vitro Phosphatase Activity Assay
This assay directly measures the enzymatic activity of PP2A in the presence of the modulating compound.
Protocol:
-
Enzyme Source:
-
Use purified recombinant PP2A holoenzyme or immunoprecipitated PP2A from cell lysates. For immunoprecipitation, follow the steps outlined in the IP protocol.
-
-
Phosphatase Reaction:
-
Incubate the PP2A enzyme with a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) in a suitable assay buffer.
-
Add this compound, FTY720, Okadaic Acid, or vehicle control at various concentrations.
-
-
Detection of Phosphate Release:
-
Measure the amount of free phosphate released from the substrate using a colorimetric method, such as the Malachite Green assay.[3]
-
The absorbance, typically read at around 620-660 nm, is proportional to the phosphatase activity.
-
Analysis of Downstream Signaling Pathways by Quantitative Western Blotting
Changes in the phosphorylation status of downstream targets of PP2A, such as ERK and AKT, provide functional evidence of target engagement.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the compounds for a specified time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates to ensure equal loading.
-
Perform SDS-PAGE and transfer as described previously.
-
-
Antibody Incubation and Detection:
-
Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and total AKT for normalization.
-
Use fluorescently labeled secondary antibodies for detection with an imaging system that allows for quantitative analysis.[4][9]
-
-
Quantification:
-
Quantify the band intensities using appropriate software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the relative change in phosphorylation.
-
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts and procedures described, the following diagrams were generated using the DOT language.
Caption: this compound acts as a molecular glue to stabilize the PP2A holoenzyme complex.
Caption: FTY720 indirectly activates PP2A by inhibiting the endogenous inhibitor SET.
Caption: Okadaic Acid directly binds to and inhibits the catalytic subunit of PP2A.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Immunoprecipitation followed by Western Blotting.
Caption: PP2A-mediated dephosphorylation of downstream signaling molecules ERK and AKT.
References
- 1. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A-RIPK1-dependent necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. FTY720 Inhibits Expansion of Breast Cancer Stem Cells via PP2A Activation [mdpi.com]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis of Novel FTY720 Analogs with Anticancer Activity through PP2A Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
Synthetic Leustroducsin B: A Comparative Guide to its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of synthetic Leustroducsin B with other relevant compounds, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
I. Comparative Biological Activity
Synthetic this compound exhibits a range of potent biological activities, primarily centered around the modulation of cellular signaling pathways. Its effects are comparable to, and in some cases exceed, those of other well-characterized signaling modulators.
Protein Phosphatase 2A (PP2A) Inhibition
This compound is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in cell cycle regulation, growth, and apoptosis.[1] Its inhibitory activity is comparable to that of Phoslactomycin A and significantly more selective than Okadaic Acid, a well-known PP2A inhibitor.
| Compound | Target(s) | IC50 (PP2A) | IC50 (PP1) | Reference |
| Synthetic this compound | PP2A | Potent and Selective | - | [1] |
| Phoslactomycin A | PP2A | Potent Inhibitor | - | [2] |
| Okadaic Acid | PP1, PP2A | 0.1-0.3 nM | 15-50 nM | [3][4][5][6] |
Cytokine Induction
This compound is a potent inducer of various cytokines in human bone marrow stromal cells.[7][8] Its cytokine induction profile differs from that of other common inducers like Interleukin-1β (IL-1β), lipopolysaccharide (LPS), and phorbol 12-myristate 13-acetate (PMA), suggesting a distinct regulatory pathway.[8] Specifically, this compound has been shown to induce the production of Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[7][8]
| Compound | Cell Type | Induced Cytokines | Reference |
| Synthetic this compound | Human Bone Marrow Stromal Cells | G-CSF, GM-CSF, and others | [7][8] |
| Interleukin-1β (IL-1β) | Mesenchymal Cells | G-CSF, GM-CSF | [8] |
| Lipopolysaccharide (LPS) | Mesenchymal Cells | G-CSF, GM-CSF | [8] |
| Phorbol 12-myristate 13-acetate (PMA) | Mesenchymal Cells | G-CSF, GM-CSF | [8] |
II. Signaling Pathway Analysis: NF-κB Activation
This compound activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.[7] This activation is mediated through the potentiation of the acidic sphingomyelinase (A-SMase) pathway.[7]
Caption: this compound-induced NF-κB activation pathway.
III. Experimental Protocols
A. Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of synthetic this compound on PP2A activity.
Workflow Diagram:
Caption: Workflow for PP2A inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of synthetic this compound in assay buffer.
-
Prepare a positive control series with Okadaic Acid.
-
Dilute purified PP2A enzyme to the working concentration in assay buffer.
-
Prepare the substrate solution of p-Nitrophenyl Phosphate (pNPP) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound or Okadaic Acid to the respective wells.
-
Add the diluted PP2A enzyme to all wells except for the blank.
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Measure the absorbance at 405 nm at regular intervals for a kinetic assay or after a fixed time point (e.g., 30 minutes) for an endpoint assay.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. Cytokine Induction Assay in Human Bone Marrow Stromal Cells
This protocol describes the measurement of cytokine production by human bone marrow stromal cells (BMSCs) in response to synthetic this compound.
Workflow Diagram:
Caption: Workflow for cytokine induction assay.
Methodology:
-
Cell Culture:
-
Culture primary human BMSCs or a suitable cell line (e.g., KM-102) in appropriate culture medium until they reach 80-90% confluency.
-
-
Cell Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of synthetic this compound.
-
Include positive controls such as IL-1β, LPS, and PMA, and a vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24 or 48 hours).
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of specific cytokines (e.g., G-CSF, GM-CSF, IL-6, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in this compound-treated cells to the control groups.
-
C. NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with synthetic this compound.
Workflow Diagram:
Caption: Workflow for NF-κB nuclear translocation assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or KM-102) on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with synthetic this compound for various time points. Include a positive control (e.g., TNF-α) and a vehicle control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the NF-κB p65 signal in the nucleus and cytoplasm of multiple cells for each treatment condition using image analysis software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB translocation.
-
References
- 1. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Leustroducsin B: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a potent bioactive molecule like Leustroducsin B is paramount for the design of novel therapeutics. This guide provides a comprehensive comparison of this compound's biological activities with its analogs, supported by detailed experimental protocols and visual diagrams to elucidate key molecular pathways and experimental designs.
This compound, a member of the phoslactomycin family of natural products, has garnered significant interest due to its diverse and potent biological activities. These include the induction of cytokine production, enhancement of host resistance to bacterial infections, and induction of thrombocytosis.[1] At the molecular level, this compound is a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A), a key enzyme involved in cellular regulation.[1] The complex structure of this compound has made it a challenging synthetic target, but successful total syntheses have opened avenues for the creation of analogs to probe its SAR.[2]
Comparative Biological Activity of Leustroducsin Analogs
While specific quantitative SAR data for a wide range of this compound analogs remains limited in publicly available literature, studies on the related Leustroducsin H and the broader phoslactomycin class of compounds have provided valuable insights into the structural features crucial for biological activity.
A key publication by Shibata et al. focuses on the preparation of Leustroducsin H and the structure-activity relationships of its derivatives, highlighting the importance of modifications to the core structure for its cytokine-inducing properties.[3] Unfortunately, the detailed quantitative data from this study is not widely accessible. However, research on the related phoslactomycins, which share the same core structure, has demonstrated that the nature of the acyl group at the C-18 hydroxyl position is critical for their potent antifungal activity. This suggests that modifications at this position in this compound would likely have a significant impact on its biological profile.
| Compound | Key Structural Difference | Reported Biological Activity | Reference |
| This compound | Parent Compound | Potent inducer of cytokine production (e.g., G-CSF, GM-CSF) in bone marrow stromal cells. Potent and selective inhibitor of PP2A.[1] | [1] |
| Leustroducsin H | Differs in the acyl side chain | Induces cytokine biosynthesis.[3] | [3] |
| Phoslactomycin B | Different acyl side chain | Potent and selective inhibitor of PP2A. Antifungal activity. | [4] |
| Lactomycins | Dephosphorylated derivatives | Inhibit Cathepsin B.[5] | [5] |
Experimental Protocols
To facilitate further SAR studies, this section provides detailed methodologies for key experiments.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of this compound analogs on their primary molecular target.
Materials:
-
Recombinant human PP2A catalytic subunit
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM CaCl2)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound analog to be tested.
-
In a 96-well plate, add the assay buffer, the PP2A enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cytokine Induction Assay in Human Bone Marrow Stromal Cells (KM-102)
This cell-based assay is essential for evaluating the ability of this compound analogs to induce the production of cytokines, a key aspect of their biological activity.
Materials:
-
KM-102 human bone marrow stromal cell line
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
This compound analogs dissolved in a suitable solvent
-
Enzyme-linked immunosorbent assay (ELISA) kits for the cytokines of interest (e.g., G-CSF, GM-CSF)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed KM-102 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) in a CO2 incubator at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the dose-response relationship for cytokine induction for each analog.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows involved in the study of this compound, the following diagrams are provided.
Conclusion and Future Directions
The potent biological activities of this compound make it an exciting lead compound for drug discovery. While a comprehensive SAR has yet to be fully elucidated in the public domain, the available information on related compounds and the established experimental protocols provide a solid foundation for future research. The convergent synthetic routes developed for this compound will undoubtedly facilitate the generation of a diverse library of analogs.[2] Systematic modifications of the acyl side chain, the phosphate group, and the cyclohexane moiety, followed by rigorous biological evaluation using the assays described herein, will be crucial in mapping the SAR of this fascinating molecule and unlocking its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Highly Convergent Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of leustroducsin H and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactomycins A–C, Dephosphorylated Phoslactomycin Derivatives That Inhibit Cathepsin B, from the Marine-Derived Streptomyces sp. ACT232 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Leustroducsin B's Anticancer Activity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the anticancer potential of Leustroducsin B and other compounds targeting similar cellular pathways. While this compound, a member of the phoslactomycin family, is recognized for its antitumor properties and its role as a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A), publicly available quantitative data on its specific anticancer activity (e.g., IC50 values against cancer cell lines) is limited.[1] Therefore, this guide offers a qualitative comparison for this compound and a quantitative comparison of alternative compounds that modulate PP2A activity.
Qualitative Comparison: this compound and Alternatives
This compound's primary known mechanism of anticancer action is the inhibition of PP2A, a crucial tumor suppressor that regulates multiple signaling pathways controlling cell growth, proliferation, and apoptosis.[1] In addition to its PP2A inhibitory action, this compound is a known inducer of cytokine production, which may contribute to its overall in vivo antitumor effect by modulating the immune system.[2]
For a comprehensive understanding, this compound is compared with other well-characterized modulators of PP2A activity:
-
Okadaic Acid and Cantharidin: These are naturally occurring, potent inhibitors of PP2A. Their direct inhibition of PP2A's phosphatase activity leads to the hyperphosphorylation of downstream targets, promoting cell cycle arrest and apoptosis.
-
LB-100: A synthetic small molecule inhibitor of PP2A that has been investigated in clinical trials. It enhances the efficacy of conventional chemotherapeutic agents.
-
Celastrol: This natural compound does not directly inhibit PP2A but rather induces the degradation of the cancerous inhibitor of PP2A (CIP2A), an oncoprotein that negatively regulates PP2A activity. By degrading CIP2A, celastrol effectively restores PP2A's tumor-suppressive function.
Quantitative Performance Data of Alternative Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values for the alternative compounds against various human cancer cell lines, providing a quantitative measure of their cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) |
| Cantharidin | Hep 3B (Hepatocellular Carcinoma) | 2.2 |
| DU-145 (Prostate Carcinoma) | 19.8 | |
| HCT116 (Colon Carcinoma) - 24h | 12.4 ± 0.27 | |
| HCT116 (Colon Carcinoma) - 48h | 6.32 ± 0.2 | |
| SW620 (Colon Carcinoma) - 24h | 27.43 ± 1.6 | |
| SW620 (Colon Carcinoma) - 48h | 14.30 ± 0.44 | |
| Okadaic Acid | Walker Carcinosarcoma (Polarity Suppression) | 0.14 |
| CCD 841 CoN (Normal Colon) | 54.4 (nM) | |
| Sw480 (Colon Cancer) | 89.1 (nM) | |
| Sw620 (Colon Cancer) | 137.8 (nM) | |
| LB-100 | DAOY (Medulloblastoma) | 2.9 |
| D341 (Medulloblastoma) | 1.9 | |
| D283 (Medulloblastoma) | 0.9 | |
| TR159 (NSCLC) | ~0.9 |
Experimental Protocols
Detailed methodologies for key experimental assays cited in the evaluation of these compounds are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Cantharidin, Okadaic Acid, LB-100, Celastrol) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Protein Phosphatase 2A (PP2A) Activity Assay
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody conjugated to agarose beads.
-
Phosphatase Reaction: Wash the immunoprecipitated PP2A and incubate with a synthetic phosphopeptide substrate in a reaction buffer.
-
Phosphate Detection: Terminate the reaction and measure the amount of free phosphate released using a Malachite Green-based colorimetric assay.
-
Activity Calculation: Determine the PP2A activity by comparing the phosphate released in the treated samples to that in the untreated controls.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: PP2A signaling pathway and points of intervention.
Caption: General workflow for anticancer activity assessment.
References
Leustroducsin B: A Potent and Selective Tool for Phosphatase Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein phosphatases play a critical role in regulating a vast array of biological processes by counteracting the activity of protein kinases. Among these, Protein Phosphatase 2A (PP2A) has emerged as a key tumor suppressor and a promising target for therapeutic intervention in various diseases, including cancer. The study of PP2A and other phosphatases relies on the use of specific and potent inhibitors to dissect their roles in complex signaling networks. Leustroducsin B, a natural product isolated from Streptomyces platensis, has garnered significant attention as a highly potent and selective inhibitor of PP2A. This guide provides a comprehensive comparison of this compound with other commonly used phosphatase inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate reference compound for their phosphatase assays.
Performance Comparison of Phosphatase Inhibitors
The efficacy of a phosphatase inhibitor is determined by its potency (IC50 value) and its selectivity for the target phosphatase over other related enzymes. This compound exhibits remarkable potency and selectivity for PP2A, making it an invaluable tool for studying the specific functions of this phosphatase.
| Compound | Target Phosphatase | IC50 (nM) | Selectivity Profile |
| This compound | PP2A | ~4.7 [1] | Highly selective for PP2A over PP1. [1] |
| Okadaic Acid | PP2A | 0.1 - 0.3[1] | Potent inhibitor of PP1 (IC50 = 15-50 nM)[1] |
| Fostriecin | PP2A | 1.5 - 3.2 | Weak inhibitor of PP1 (IC50 = 131 µM) |
| Calyculin A | PP1 & PP2A | PP1: ~2 nM, PP2A: 0.5 - 1 nM | Potent inhibitor of both PP1 and PP2A |
Table 1: Comparison of IC50 Values for Common Phosphatase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other widely used phosphatase inhibitors against their primary targets. Lower IC50 values indicate higher potency.
The Role of PP2A in Cellular Signaling
PP2A is a major serine/threonine phosphatase that regulates numerous signaling pathways critical for cell growth, proliferation, and apoptosis. Two of the most well-characterized pathways negatively regulated by PP2A are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.
Inhibition of PP2A by compounds like this compound leads to the hyperphosphorylation and subsequent activation of key components in these pathways, promoting cell proliferation and survival.
Figure 1: The MAPK/ERK Signaling Pathway. PP2A negatively regulates the pathway by dephosphorylating and inactivating Raf and MEK. Inhibition of PP2A by this compound blocks this dephosphorylation, leading to sustained activation of the pathway.
Figure 2: The PI3K/Akt Signaling Pathway. PP2A directly dephosphorylates and inactivates Akt. This compound-mediated inhibition of PP2A results in increased Akt phosphorylation and activation, promoting cell survival and growth.
Experimental Protocols
Accurate and reproducible assessment of phosphatase inhibition is crucial for drug discovery and basic research. The following is a generalized protocol for a colorimetric phosphatase inhibitor screening assay using a p-nitrophenyl phosphate (pNPP) substrate. This can be adapted for use with this compound and other inhibitors.
Materials:
-
Purified protein phosphatase (e.g., PP2A)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
This compound and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified phosphatase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Assay Setup:
-
Add a small volume of the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the diluted phosphatase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Include control wells:
-
No enzyme control: Assay buffer and substrate only.
-
No inhibitor control (100% activity): Enzyme, assay buffer, and substrate.
-
-
-
Initiate the Reaction:
-
Add the pNPP substrate to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
-
Stop the Reaction and Read Absorbance:
-
Stop the reaction by adding a stop solution (e.g., 1 N NaOH).
-
Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 3: Experimental Workflow for a Phosphatase Inhibitor Screening Assay. This diagram outlines the key steps involved in determining the inhibitory potency of compounds like this compound.
Conclusion
This compound stands out as a superior reference compound for studying PP2A due to its high potency and remarkable selectivity. This guide provides the necessary comparative data and experimental frameworks to empower researchers in their exploration of phosphatase biology and the development of novel therapeutics targeting these essential enzymes. The provided diagrams and protocols serve as a foundational resource for designing and interpreting experiments aimed at understanding the complex roles of PP2A in health and disease.
References
Independent Verification of Published Leustroducsin B Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological data for Leustroducsin B, a microbial metabolite with potential therapeutic applications. The information is compiled from original research publications to facilitate independent verification and further investigation.
Summary of Biological Activities
This compound has been reported to exhibit several significant biological activities, primarily investigated by Kohama and colleagues. These activities include the induction of cytokines in bone marrow stromal cells, inhibition of protein phosphatase 2A (PP2A), in vivo protection against bacterial infection, and induction of thrombocytosis. To date, independent verification of these quantitative findings in peer-reviewed literature remains limited, with the majority of subsequent publications focusing on the total synthesis of the molecule.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the original publications.
Table 1: In Vitro Cytokine Induction in Human Bone Marrow Stromal Cells (KM-102)
| Cytokine | Concentration of this compound | Induced Concentration | Original Publication |
| G-CSF | 10 µg/mL | ~ 40 ng/mL | [1][2] |
| GM-CSF | 10 µg/mL | ~ 1.5 ng/mL | [1][2] |
Table 2: In Vivo Thrombocytosis Induction in Mice
| Animal Model | This compound Dosage | Observation | Time Point | Original Publication |
| C57BL/6 Mice | 0.3 mg/kg/day (i.p.) | ~ 2-fold increase in platelet count | Day 6 | [3] |
Table 3: In Vivo Protection Against E. coli Infection in Mice
| Animal Model | This compound Dosage | Survival Rate | Challenge | Original Publication |
| ICR Mice | 1 mg/kg (i.p.) | ~ 80% | E. coli (lethal dose) | [2] |
Table 4: In Vitro Protein Phosphatase 2A (PP2A) Inhibition
| Assay | IC₅₀ | Original Publication |
| Biochemical Assay | Not explicitly quantified in initial reports, but noted as a potent inhibitor. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are outlined below to aid in replication and verification.
Cytokine Induction in KM-102 Cells[1][2]
-
Cell Line: Human bone marrow-derived stromal cell line, KM-102.
-
Culture Conditions: Cells were cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: this compound, dissolved in an appropriate solvent, was added to the cell cultures at the specified concentrations.
-
Incubation: The treated cells were incubated for a period of 24-48 hours.
-
Quantification: The concentrations of Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in the culture supernatants were determined using an enzyme-linked immunosorbent assay (ELISA).
Thrombocytosis Induction in Mice[3]
-
Animal Model: Male C57BL/6 mice.
-
Acclimatization: Animals were allowed to acclimatize to laboratory conditions for at least one week prior to the experiment.
-
Treatment: this compound was administered intraperitoneally (i.p.) daily for six consecutive days at the specified dosage. A control group received the vehicle solution.
-
Blood Collection: Blood samples were collected from the tail vein or via cardiac puncture at specified time points.
-
Platelet Counting: Platelet counts were determined using an automated hematology analyzer or manually using a hemocytometer.
Protection Against E. coli Infection in Mice[2]
-
Animal Model: ICR mice.
-
Treatment: A single dose of this compound was administered intraperitoneally.
-
Bacterial Challenge: After a specified period (e.g., 24 hours) post-treatment, mice were challenged with an intraperitoneal injection of a lethal dose of Escherichia coli.
-
Monitoring: The survival of the mice was monitored over a period of several days.
Protein Phosphatase 2A (PP2A) Inhibition Assay[5][6][7]
-
Enzyme: Purified or recombinant protein phosphatase 2A.
-
Substrate: A suitable phosphorylated substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide.
-
Inhibitor: this compound at various concentrations.
-
Assay Principle: The assay measures the ability of this compound to inhibit the dephosphorylation of the substrate by PP2A. The amount of phosphate released is quantified, typically through a colorimetric or radioactive method.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for cytokine induction by this compound and a general workflow for its biological activity verification.
References
- 1. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leustroduscin B, a new cytokine inducer derived from an actinomycetes, induces thrombocytosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leustroducsin B and Other Key PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Leustroducsin B and other prominent inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor. While this compound is recognized for its high potency and selectivity, publicly available quantitative data, such as specific IC50 values, are limited. Therefore, this document presents a qualitative comparison for this compound alongside quantitative, data-driven comparisons for other well-characterized inhibitors, including natural products like Fostriecin and Okadaic Acid, and the synthetic molecule LB-100.
The objective is to offer a valuable resource by summarizing available experimental data, outlining detailed methodologies for key assays, and visualizing the complex signaling pathways affected by PP2A inhibition.
Performance Comparison of PP2A Inhibitors
Protein Phosphatase 2A (PP2A) is a key regulator of numerous cellular processes, and its inhibition is a significant area of research for therapeutic development, particularly in oncology. The ideal inhibitor combines high potency (a low IC50 value) with high selectivity for PP2A over other phosphatases, such as PP1, to minimize off-target effects.
This compound: A Qualitative Overview
Quantitative Comparison of Key PP2A Inhibitors
The following tables summarize the in vitro inhibitory activity of several well-documented PP2A inhibitors. It is important to note that IC50 values can vary between studies due to differences in assay conditions (e.g., enzyme source, substrate concentration, buffer composition).
Table 1: Comparative Potency and Selectivity of Natural Product PP2A Inhibitors
| Inhibitor | Primary Target(s) | IC50 (PP2A) | IC50 (PP1) | Selectivity (PP1/PP2A Ratio) | Source Organism |
| Fostriecin | PP2A, PP4 | 3.2 nM[5] | 131,000 nM[5] | >40,000 | Streptomyces pulveraceus |
| Okadaic Acid | PP2A, PP1, PP4, PP5 | ~0.1 nM[6] | ~15-50 nM | ~150-500 | Halichondria okadai (Sponge) |
| Calyculin A | PP1, PP2A | ~0.1 nM | ~1.0 nM | ~10 | Discodermia calyx (Sponge) |
| Microcystin-LR | PP1, PP2A | ~0.05 nM[7] | Potent | Low | Microcystis aeruginosa |
| Tautomycin | PP1, PP2A | Potent | More potent vs. PP1 | <1 | Streptomyces spiroverticillatus |
Table 2: Profile of a Synthetic PP2A Inhibitor
| Inhibitor | Primary Target(s) | IC50 (PP2A) | Key Features | Status |
| LB-100 | PP2A | ~1.6 µM | Small molecule, water-soluble, enhances cancer immunogenicity.[8] | Clinical Trials |
Experimental Protocols
Accurate assessment of inhibitor potency relies on standardized and well-executed enzymatic assays. Below are detailed methodologies for common in vitro PP2A inhibition assays.
Immunoprecipitation (IP)-Coupled PP2A Activity Assay
This method measures the activity of PP2A isolated directly from cell or tissue lysates, providing a physiologically relevant context.
Materials:
-
Cell lysate buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-PP2A catalytic subunit (PP2Ac) antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green phosphate detection solution
-
96-well microplate and plate reader (620-660 nm)
Procedure:
-
Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration (e.g., via BCA assay).
-
Immunoprecipitation:
-
Incubate a specific amount of cell lysate (e.g., 200-500 µg) with an anti-PP2Ac antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-4 times with wash buffer to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads in phosphatase assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., this compound) and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate to a final concentration of ~200-250 µM.
-
Incubate at 30°C for 15-30 minutes with gentle agitation.
-
-
Phosphate Detection:
-
Pellet the beads with a magnetic stand and transfer 25 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Malachite Green solution to each well and incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at ~630 nm.
-
-
Data Analysis: Generate a phosphate standard curve to quantify the amount of phosphate released. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Colorimetric Assay with Recombinant PP2A
This high-throughput method uses a purified recombinant PP2A enzyme and a chromogenic substrate.
Materials:
-
Recombinant human PP2A catalytic subunit (rhPP2Ac)
-
Phosphatase assay buffer
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate and plate reader (405 nm)
Procedure:
-
Assay Preparation: Add 50 µL of assay buffer containing serially diluted inhibitor to each well of a 96-well plate.
-
Enzyme Addition: Add 100 µL of a solution containing a fixed amount of rhPP2Ac (e.g., 0.5-1.0 units) to each well.
-
Reaction Initiation: Add 100 µL of the pNPP substrate solution.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 37°C) for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Visualizations
PP2A is a master regulator that counteracts kinase activity in critical signaling pathways. Its inhibition leads to the hyperphosphorylation and activation of numerous oncogenic proteins.
Workflow for PP2A Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a test compound against PP2A using a colorimetric assay.
Caption: Generalized workflow for an in vitro colorimetric PP2A inhibition assay.
PP2A Regulation of the c-Myc Oncoprotein
PP2A plays a crucial role in promoting the degradation of the c-Myc transcription factor, a potent oncoprotein. Inhibition of PP2A leads to c-Myc stabilization and accumulation.
Caption: PP2A-B56α promotes c-Myc degradation by dephosphorylating Serine 62.
PP2A in AKT and ERK Signaling
PP2A acts as a negative regulator in the PI3K/AKT and MAPK/ERK pathways. By dephosphorylating key kinases, PP2A dampens pro-survival and pro-proliferative signals.
Caption: PP2A negatively regulates the AKT and ERK pathways.
References
- 1. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins [pubmed.ncbi.nlm.nih.gov]
- 8. IMMU-42. PP2A-INHIBITION INDUCES STING-TYPE I-MEDIATED IMMUNOLOGIC CELL DEATH IN GBM - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Leustroducsin B: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Leustroducsin B must adhere to stringent disposal protocols designed for cytotoxic compounds. Due to its potential to kill healthy cells, improper disposal of this compound and associated materials poses a significant risk to human health and the environment.[1] This guide provides a procedural framework for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established guidelines for the handling and disposal of cytotoxic and antineoplastic agents.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and local regulations.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
All personnel handling this compound waste must be trained on the potential hazards and proper handling procedures.[1][3] The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification | Rationale |
| Gloves | Chemo-protectant, non-sterile, with reinforced fingertips and long cuffs. | To prevent skin contact with the cytotoxic compound. |
| Gown | Long-sleeved, impermeable, cuffed, and tied at the back. | To protect clothing and skin from contamination. |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield. | To protect against splashes and aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) may be required when handling powders or creating aerosols. | To prevent inhalation of hazardous particles. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
II. Step-by-Step Disposal Procedures for this compound Waste
The proper segregation and containment of this compound waste at the point of generation are critical to prevent cross-contamination and ensure safe disposal.
Step 1: Segregation of Waste
Immediately upon generation, all this compound waste must be segregated from other laboratory waste streams.[1] Any material that has come into contact with this compound is considered cytotoxic waste and must be disposed of accordingly.[1]
Step 2: Containerization of Waste
Proper containerization is essential to prevent leaks and spills.
-
Non-Sharps Waste: All non-sharp solid waste, such as contaminated gloves, gowns, bench paper, and empty vials, should be placed in a thick, leak-proof plastic bag.[4] The Canadian Union of Public Employees recommends a minimum thickness of 2 mm for polypropylene bags and 4 mm for bags containing contaminated material.[1] These bags should be clearly labeled with a cytotoxic warning symbol.[1]
-
Sharps Waste: All sharps, including needles, syringes, and contaminated glassware, must be disposed of in a rigid, puncture-resistant sharps container that is also labeled with a cytotoxic hazard symbol.[2][4]
-
Liquid Waste: Unused or residual this compound solutions should be collected in a designated, leak-proof, and clearly labeled container. Do not mix with other chemical waste unless specifically instructed to do so by your institution's EHS guidelines.
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Biohazard" and the universal cytotoxic symbol.[1] Store the sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[1]
Step 4: Final Disposal
Cytotoxic waste must be transported by certified hazardous waste transporters to a permitted treatment facility for high-temperature incineration.[2] Never dispose of this compound waste in the regular trash or down the drain. Contact your institution's EHS department to arrange for the pickup and disposal of your cytotoxic waste containers.
III. Emergency Procedures for this compound Spills
In the event of a spill, immediate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use absorbent pads or spill pillows to contain the spill and prevent it from spreading.
-
Clean the Area: Working from the outside of the spill inward, carefully clean the area with an appropriate decontaminating solution. All cleaning materials must be disposed of as cytotoxic waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department.
IV. Visualizing the Disposal Workflow and Safety Protocols
To further clarify the procedural flow and safety requirements, the following diagrams have been created.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Leustroducsin B
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of Leustroducsin B is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, storage requirements, and disposal methods.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Form | Crystalline |
| Color | White |
| Melting Point/Range | 276 - 278 °C (529 - 532 °F) |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Adherence to the following precautionary statements is mandatory.
Prevention:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
Response:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Take off contaminated clothing and wash before reuse.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety glasses are essential. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Protective clothing is also required. |
| Respiratory Protection | Required when dusts are generated. A Filter type P2 is recommended. Respiratory protective devices must be maintained, cleaned, and tested according to the producer's instructions. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Handling and Storage:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.
-
Immediately change contaminated clothing.
-
Apply preventive skin protection.
-
Wash hands and face after working with the substance.
Spill and Leak Procedures:
-
Avoid inhalation of dusts and substance contact.
-
Ensure adequate ventilation.
-
Evacuate the danger area, observe emergency procedures, and consult an expert.
-
Cover drains.
-
Collect, bind, and pump off spills.
-
Take up dry, avoiding dust generation, and dispose of properly.
-
Clean the affected area.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not let the product enter drains.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
